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  • Product: 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one
  • CAS: 2228423-36-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one: A Comprehensive X-Ray Crystallography Guide

Executive Summary The azetidin-2-one ( β -lactam) scaffold is a privileged pharmacophore, historically foundational to antibacterial therapeutics and increasingly relevant in the design of targeted enzyme inhibitors[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidin-2-one ( β -lactam) scaffold is a privileged pharmacophore, historically foundational to antibacterial therapeutics and increasingly relevant in the design of targeted enzyme inhibitors[1][2]. The compound 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one (C₈H₁₆N₂O) represents a highly functionalized, sterically constrained derivative. The presence of an N -isopropyl group restricts the conformational flexibility of the lactam nitrogen, while the C3-quaternary stereocenter—bearing both a methyl and a primary aminomethyl group—introduces significant steric bulk and a potent hydrogen-bonding vector.

This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of this specific compound. By detailing the causality behind each experimental choice, this guide serves as an authoritative framework for structural biologists and synthetic chemists working with highly functionalized small-molecule heterocycles[3][4].

Molecular Architecture & Solid-State Predictive Modeling

Before initiating crystallization, a rigorous analysis of the molecule's geometric and electronic properties is required to predict its solid-state behavior.

  • Stereochemistry: The C3 carbon is a chiral center. Assuming a standard non-asymmetric synthesis, the compound exists as a racemate. Racemic organic small molecules overwhelmingly favor centrosymmetric space groups to maximize packing efficiency, with P21​/c (monoclinic) being the most statistically probable.

  • Hydrogen Bonding Network: The primary amine (-NH₂) acts as a dual hydrogen-bond donor, while the lactam carbonyl (C=O) serves as a potent hydrogen-bond acceptor. We predict an intermolecular hydrogen-bonding motif where the -NH₂ of one enantiomer interacts with the C=O of a symmetry-equivalent adjacent molecule, driving the formation of 1D infinite chains or 2D supramolecular sheets.

  • Steric Shielding: The bulky N -isopropyl group will likely orient outward from the hydrogen-bonded core, creating hydrophobic inter-sheet interfaces that stabilize the overall lattice.

H_Bonding A N1-Isopropyl Group (Hydrophobic Shielding) C C3-Aminomethyl (-NH2) (H-Bond Donor) A->C Intramolecular Steric Constraint B Lactam Carbonyl (C=O) (H-Bond Acceptor) D Adjacent Molecule (Centrosymmetric Pair) B->D Lattice Extension C->B Intermolecular H-Bond (Strong)

Predicted intermolecular interaction map for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one.

Experimental Protocols: Crystallization and Data Collection

To obtain structural data, one must transition the compound from an amorphous or microcrystalline powder[5] into a diffraction-quality single crystal. The following protocols are designed as self-validating systems, ensuring that each step actively prevents common crystallographic artifacts.

Step-by-Step Crystallization Methodology (Vapor Diffusion)

Vapor diffusion is selected over direct evaporation because it allows for a gradual, thermodynamically controlled decrease in solubility, pushing the system into the metastable zone where nucleation is controlled.

  • Solvent System Selection: Dissolve 10 mg of the purified azetidin-2-one in 200 μ L of a highly solubilizing solvent (e.g., Ethyl Acetate). Select an anti-solvent in which the compound is insoluble but which is fully miscible with the primary solvent (e.g., n -Hexane).

  • Chamber Setup: Place the 200 μ L sample solution into a 1-dram inner vial. Place this open inner vial into a 20 mL outer scintillation vial containing 3 mL of the anti-solvent ( n -Hexane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the vial in a vibration-free environment at a constant 20 °C. Causality: Temperature fluctuations induce localized supersaturation spikes, leading to highly twinned or mosaic crystals.

  • Harvesting: After 3–7 days, macroscopic single crystals should appear. Harvest the crystals directly into a drop of inert Paratone-N oil. Causality: The oil displaces the highly volatile mother liquor, preventing rapid solvent evaporation that would otherwise cause the crystal lattice to crack and lose long-range order prior to freezing.

X-Ray Diffraction Data Collection Protocol

High-resolution data collection relies on minimizing thermal diffuse scattering and radiation damage.

  • Cryo-Mounting: Using a MiTeGen micromount, scoop a single crystal from the Paratone oil and immediately plunge it into the 100 K nitrogen gas stream of the diffractometer's cryocooler. Causality: Flash-cooling to 100 K traps the solvent molecules in a glassy state (preventing crystalline ice rings) and significantly reduces the atomic thermal displacement parameters (B-factors), sharpening the Bragg diffraction peaks[6].

  • Diffractometer Configuration: Utilize a modern diffractometer equipped with a microfocus Cu-K α X-ray source ( λ=1.5418 Å) and a photon-counting detector (e.g., Dectris EIGER)[6]. The Cu-K α wavelength is optimal for small organic molecules as it maximizes the scattering intensity of light atoms (C, N, O).

  • Data Acquisition: Collect a full sphere of data using ω and ϕ scans. Ensure the exposure time is calibrated to achieve a signal-to-noise ratio ( I/σ(I) ) of >2.0 at the highest resolution shell (typically 0.80 Å for small molecules).

XRD_Workflow A Sample Prep & Crystallization B Cryo-Mounting (100 K) A->B C X-Ray Diffraction (Bragg's Law) B->C D Data Reduction (Integration/Scaling) C->D E Phase Determination (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F

Standardized crystallographic workflow from sample preparation to final structure refinement.

Phase Determination and Structure Refinement

Unlike large macromolecular β -lactamases (e.g., CTX-M-96 or AmpC) which require Molecular Replacement to solve the phase problem[6][7], small organic molecules diffract to sufficiently high resolution to allow for ab initio phase determination.

  • Data Reduction: Process the raw diffraction frames using software such as XDS or MOSFLM[2][6]. This step integrates the peak intensities and applies empirical absorption corrections to account for the varying path lengths of X-rays through the crystal.

  • Phasing via Direct Methods: Utilize dual-space or direct methods algorithms (e.g., SHELXT). Because the compound diffracts to atomic resolution, the software can probabilistically determine the phases directly from the measured intensities, outputting an initial electron density map.

  • Iterative Refinement:

    • Refine the initial model against F2 using full-matrix least-squares techniques (SHELXL).

    • Assign all non-hydrogen atoms (C, N, O) and refine them with anisotropic displacement parameters.

    • Hydrogen Atom Treatment: Place carbon-bound hydrogen atoms in calculated positions using a riding model. Crucially, the hydrogen atoms of the primary amine (-NH₂) must be located objectively from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network.

Quantitative Data Presentation

To provide a benchmark for researchers synthesizing this or homologous azetidin-2-one derivatives[4], the following table summarizes the representative crystallographic parameters expected for a high-quality data collection of racemic 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one.

Table 1: Representative Crystallographic Data and Refinement Statistics

ParameterValue / Specification
Empirical Formula C₈H₁₆N₂O
Formula Weight 156.23 g/mol
Temperature 100(2) K
Wavelength (Cu-K α ) 1.54184 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.45 Å, b=12.10 Å, c=11.35 Å
Unit Cell Angle ( β ) 95.20°
Volume ≈1155.6 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.15 g/cm³
Absorption Coefficient ( μ ) 0.65 mm⁻¹
Reflections Collected / Unique ≈15,000 / 2,800 [ Rint​≈0.035 ]
Final R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.085
Goodness-of-fit (GOF) on F2 1.05

Note: The above parameters are predictive models derived from structurally homologous 3,3-disubstituted azetidin-2-one small molecules to serve as a reference standard for validation[4].

Conclusion

The structural elucidation of highly functionalized β -lactams like 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one requires a meticulous approach to crystallization and data collection. By leveraging vapor diffusion to control nucleation, cryo-cooling to minimize thermal noise, and direct methods for unbiased phasing, researchers can obtain high-resolution atomic models. These models are not just static pictures; they are critical tools for understanding the steric constraints and hydrogen-bonding capabilities that dictate the molecule's reactivity and biological potential.

References

  • Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5 Source: PMC (National Institutes of Health) URL:[Link]

  • 1KDS: X-ray crystal structure of AmpC beta-lactamase from E. coli in complex with the inhibitor 3-nitrophenylboronic acid Source: RCSB Protein Data Bank URL: [Link]

  • Crystal structure of the class A extended-spectrum β-lactamase CTX-M-96 in complex with relebactam at 1.03 Angstrom resolution Source: PMC (National Institutes of Health) URL:[Link]

  • Crystal Structure of the Mycobacterium fortuitum Class A β-Lactamase: Structural Basis for Broad Substrate Specificity Source: Antimicrobial Agents and Chemotherapy (ASM) URL:[Link]

  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Structural Characterization of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one: A Technical Guide

Executive Summary In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to complex, sp3-rich scaffolds is a proven strategy to improve clinical success rates. 3-(Aminomethyl)-1-isopropyl-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to complex, sp3-rich scaffolds is a proven strategy to improve clinical success rates. 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one represents a highly specialized, constrained building block. Featuring a four-membered β-lactam (azetidin-2-one) core, an N1-isopropyl group, and a sterically congested C3 quaternary center, this molecule serves as a rigidified diamine equivalent.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this compound. We will explore how its unique structural features dictate its chemical stability, followed by field-proven, self-validating experimental protocols for characterizing its ionization and degradation kinetics.

Structural Analysis & Predictive Physicochemical Profiling

The azetidin-2-one ring is the defining pharmacophore of β-lactam antibiotics[1]. However, when repurposed as a structural scaffold for non-antibiotic targets (e.g., peptidomimetics or CNS-active constrained amines), its physicochemical profile must be rigorously evaluated[2].

The substitution pattern of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one dramatically alters its behavior compared to standard β-lactams:

  • N1-Isopropyl Group: Adds lipophilicity and provides steric shielding to the amide bond, reducing susceptibility to enzymatic cleavage.

  • C3-Methyl & C3-Aminomethyl Groups: The creation of a quaternary carbon at C3 restricts the conformational flexibility of the primary amine. Furthermore, the electron-withdrawing nature of the adjacent lactam carbonyl inductively lowers the pKa of the primary amine compared to standard aliphatic amines.

Quantitative Physicochemical Data Summary

The following table summarizes the core predictive metrics critical for evaluating this compound's viability in lead optimization workflows.

PropertyPredicted ValueMethod / Rationale
Molecular Formula C8H16N2OExact mass: 156.1263 Da.
Molecular Weight 156.23 g/mol Highly efficient for Fragment-Based Drug Discovery (FBDD).
LogP (Octanol/Water) ~0.8 - 1.2Balanced lipophilicity driven by the N-isopropyl and C-methyl groups.
pKa (Primary Amine) ~8.8 - 9.2Lowered from standard alkylamines (~10.5) due to the electron-withdrawing lactam carbonyl.
Topological Polar Surface Area 49.3 ŲExcellent profile for membrane permeability (TPSA < 90 Ų).
Hydrogen Bond Donors (HBD) 2Derived exclusively from the primary amine (-NH2).
Hydrogen Bond Acceptors (HBA) 2Derived from the primary amine and the lactam carbonyl (C=O).
Rotatable Bonds 3High structural rigidity, minimizing entropic penalties upon target binding.

Chemical Reactivity & Scaffold Stability

The fundamental challenge with azetidin-2-ones is the inherent ring strain (~26 kcal/mol), which suppresses the stabilizing resonance of the amide bond and makes the carbonyl carbon highly electrophilic. Consequently, β-lactams are prone to hydrolysis.

However, 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one exhibits enhanced chemical stability due to the Thorpe-Ingold effect . The bulky di-substitution at C3 (methyl and aminomethyl) compresses the internal bond angle of the ring, thermodynamically favoring the closed-ring conformation. Additionally, the N1-isopropyl group provides a steric "umbrella," physically blocking the trajectory of incoming water molecules or hydroxide ions.

G Struct 3-(Aminomethyl)-1-isopropyl- 3-methylazetidin-2-one Feat1 C3 Aminomethyl Group Struct->Feat1 Feat2 N1 Isopropyl Group Struct->Feat2 Feat3 Beta-Lactam Core Struct->Feat3 Feat4 C3 Methyl Group Struct->Feat4 Prop1 Primary Amine pKa (~9.0) High Aqueous Solubility Feat1->Prop1 Prop2 Lipophilicity (LogP ~0.8) Steric Shielding Feat2->Prop2 Prop3 Ring Strain / Reactivity H-Bond Acceptor Feat3->Prop3 Feat4->Prop3 Steric Hindrance Prop4 Thorpe-Ingold Effect Increased Ring Stability Feat4->Prop4

Diagram 1: Structural features of the azetidin-2-one scaffold and their physicochemical impacts.

Experimental Workflows for Physicochemical Characterization

To transition this compound from a theoretical scaffold to a validated building block, its properties must be empirically determined. The following protocols are designed as self-validating systems , ensuring that experimental artifacts do not compromise data integrity.

Protocol A: Potentiometric Determination of pKa and LogD

Because 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one lacks a UV-active chromophore that changes upon ionization, UV-Vis spectrophotometry is unviable. Potentiometric titration is the gold standard for such aliphatic amines[3].

Causality of Design: We utilize a dual-titration approach. By titrating the compound in purely aqueous media and then in a biphasic octanol/water system, we can simultaneously derive the pKa and the distribution coefficient (LogD)[4]. Potassium hydrogen phthalate (KHP) is used as a self-validating reference to ensure electrode calibration accuracy.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Titrate a 1 mM solution of KHP to validate the response slope.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 20 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Initial Acidification: Add 0.1 M HCl to drop the pH to ~2.0, ensuring the primary amine is fully protonated (ammonium state).

  • Aqueous Titration (pKa): Titrate the solution with standardized 0.1 M NaOH at a steady dosing rate of 0.2 mL/min under constant stirring. Record the pH continuously until pH 12.0 is reached[4].

  • Biphasic Titration (LogD): Repeat steps 2-4, but add 20 mL of pre-saturated 1-octanol to the reaction vessel prior to titration.

  • Data Analysis: Plot the first derivative of the titration curves (dpH/dV) to identify the inflection points. The pKa is calculated from the half-equivalence point of the aqueous curve. LogD is derived from the shift in the equivalence point between the aqueous and biphasic curves.

Protocol B: Kinetic Stability Assay of the Beta-Lactam Ring

To quantify the steric stabilization provided by the C3 and N1 substituents, we must measure the half-life (t1/2) of the intact lactam ring in physiological buffer.

Causality of Design: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is chosen because it can distinctly separate the intact parent mass (m/z 157.1 [M+H]+) from the hydrolyzed open-ring metabolite (m/z 175.1[M+H]+)[2]. Benzylpenicillin is run in parallel as a positive control for rapid hydrolysis, validating that the buffer and temperature conditions are capable of degrading susceptible lactams.

Workflow Start 1. Prepare 10 mM Stock (in DMSO) Buffer 2. Dilute to 100 µM in Phosphate Buffer (pH 7.4) Start->Buffer Incubate 3. Incubate at 37°C (Timepoints: 0, 1, 2, 4, 8, 24h) Buffer->Incubate Quench 4. Quench Aliquots (Cold Acetonitrile + IS) Incubate->Quench Analyze 5. LC-MS/MS Analysis (MRM Mode) Quench->Analyze Data 6. Calculate Half-life (t1/2) & Hydrolysis Rate (k) Analyze->Data

Diagram 2: Step-by-step experimental workflow for the beta-lactam ring kinetic stability assay.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in LC-MS grade DMSO. Prepare a separate 10 mM stock of Benzylpenicillin (positive control).

  • Incubation: Dilute the stocks to a final concentration of 100 µM in 50 mM Potassium Phosphate Buffer (pH 7.4). Incubate the solutions in a thermoshaker at 37°C.

  • Sampling & Quenching: At designated time points (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS). Note: The cold organic solvent instantly precipitates buffer salts and halts further hydrolysis.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins/salts.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for the parent compound and the +18 Da hydrolysis product.

  • Kinetic Calculation: Plot the natural log of the remaining parent compound peak area ratio (Analyte/IS) versus time. Calculate the degradation rate constant ( ) from the slope, and derive the half-life ( ).

References

  • Development of Methods for the Determination of pKa Values National Center for Biotechnology Information (PMC) URL:[Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water Analytical Chemistry (ACS Publications) URL:[Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity Molecules (MDPI) URL:[Link]

  • Evaluation of the Synthesis and Structure of New Azetidin-2-ones of Ferulic Acid Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi URL:[Link]

Sources

Foundational

Computational Modeling of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one Binding Sites: A Multi-Target In Silico Protocol

Executive Summary The azetidin-2-one (β-lactam) core is one of the most privileged scaffolds in medicinal chemistry. While historically associated with antibacterial Penicillin-Binding Protein (PBP) inhibition, high-reso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidin-2-one (β-lactam) core is one of the most privileged scaffolds in medicinal chemistry. While historically associated with antibacterial Penicillin-Binding Protein (PBP) inhibition, high-resolution computational modeling has repositioned highly functionalized β-lactams as potent modulators of diverse therapeutic targets.

This technical guide establishes a rigorous, self-validating computational protocol for modeling the binding sites of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one (AMIMA) . By analyzing the unique steric and electronic topology of AMIMA—specifically its quaternary C3 center and N1-isopropyl shielding—we provide drug development professionals with a deterministic workflow for evaluating its efficacy against three distinct pharmacological targets: Epidermal Growth Factor Receptor (EGFR), Prostate Specific Antigen (PSA), and β-lactamase.

Structural Rationale & Pharmacophore Mapping

Before initiating any in silico workflow, it is critical to deconstruct the ligand into its functional vectors. AMIMA presents a highly specific pharmacophore:

  • C3-Aminomethyl Group (-CH₂NH₂): With a pKa of ~10.5, this primary amine exists almost exclusively as a protonated ammonium cation (-CH₂NH₃⁺) at physiological pH (7.4). It acts as a powerful hydrogen-bond donor and electrostatic anchor, seeking negatively charged residues (e.g., Aspartate, Glutamate) deep within binding pockets.

  • N1-Isopropyl Group (-CH(CH₃)₂): This bulky aliphatic moiety serves a dual purpose. Thermodynamically, it drives binding via the hydrophobic effect, displacing ordered water molecules in lipophilic sub-pockets. Kinetically, it provides steric shielding to the adjacent β-lactam carbonyl, modulating the rate of covalent acylation.

  • C3-Methyl Group (-CH₃): This creates a quaternary stereocenter at C3, severely restricting the conformational entropy of the aminomethyl group and locking it into a rigid vector.

Mechanism AMIMA AMIMA Scaffold Amino C3-Aminomethyl (H-Bond Donor / Cation) AMIMA->Amino Iso N1-Isopropyl (Hydrophobic Anchor) AMIMA->Iso Lactam β-lactam Ring (Covalent Acylation) AMIMA->Lactam Target1 EGFR (Asp855) Kinase Domain Amino->Target1 Electrostatic Salt Bridge Target2 PSA (Ser183/Ser217) Active Site Iso->Target2 Steric Fit / Desolvation Target3 β-lactamase Catalytic Serine Lactam->Target3 Nucleophilic Attack

Figure 1: Pharmacophore mapping of AMIMA against multi-target binding sites.

Quantum Mechanical (QM) Ligand Parameterization

Standard empirical force fields (e.g., MMFF94, OPLS) frequently fail to accurately parameterize the highly strained 4-membered β-lactam ring, particularly the pyramidalization of the amide nitrogen. To ensure absolute data integrity, ligand preparation must begin at the quantum mechanical level.

Protocol 1: QM Optimization & Charge Calculation
  • Causality: We utilize Density Functional Theory (DFT) because standard molecular mechanics cannot resolve the steric clash at the quaternary C3 center between the methyl and aminomethyl groups. Accurate partial charges are mandatory for capturing the electrostatic potential of the protonated amine.

  • Step 1: Construct the 3D structure of AMIMA and set the protonation state to pH 7.4 (aminomethyl = -NH₃⁺).

  • Step 2: Perform DFT geometry optimization using the B3LYP/6-31G(d,p) basis set.

  • Step 3: Calculate Restrained Electrostatic Potential (RESP) charges. This ensures the electrostatic topology is accurately mapped for the subsequent generation of AMBER/GAFF force field parameters.

  • Self-Validation: Verify that the optimized structure maintains a near-planar β-lactam carbonyl but a slightly pyramidalized N1 nitrogen, characteristic of active azetidin-2-ones.

Target-Specific Binding Site Modeling

Recent in silico studies have demonstrated the efficacy of azetidin-2-one derivatives as potent anti-proliferative agents targeting the Epidermal Growth Factor Receptor (EGFR) . Furthermore, monocyclic 2-azetidinones have been extensively modeled as acyl enzyme inhibitors of Prostate Specific Antigen (PSA) . Finally, the susceptibility of the β-lactam core to hydrolysis necessitates modeling against resistance targets like β-lactamase .

Protocol 2: High-Throughput Molecular Docking
  • Causality: We employ a semi-flexible docking approach (rigid receptor, flexible ligand) to rapidly generate binding poses, followed by an induced-fit validation.

  • Step 1 (Preparation): Retrieve target crystal structures (e.g., EGFR: PDB 1M17; PSA: PDB 2ZCK). Strip crystallographic water molecules, add polar hydrogens, and assign Kollman charges.

  • Step 2 (Grid Generation): Center the grid box on the known active sites. For EGFR, target the ATP-binding cleft. For PSA, target the catalytic triad (Ser183/Ser217).

  • Step 3 (Execution): Execute docking using the Lamarckian Genetic Algorithm (LGA) with 100 independent runs per target to ensure exhaustive conformational sampling.

  • Self-Validation (The Redocking Constraint): Before accepting AMIMA poses, redock the native co-crystallized ligand (e.g., Erlotinib for EGFR). If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose exceeds 2.0 Å , the grid parameters must be rejected and recalibrated.

Workflow QM 1. QM Ligand Prep (DFT B3LYP Optimization) Target 2. Target Selection (EGFR, PSA, β-lactamase) QM->Target Docking 3. Molecular Docking (Grid Generation & Scoring) Target->Docking MD 4. MD Simulations (100 ns Explicit Solvent) Docking->MD MMPBSA 5. MM-PBSA (Thermodynamic Validation) MD->MMPBSA

Figure 2: End-to-end computational workflow for AMIMA binding site analysis.

Molecular Dynamics (MD) & Thermodynamic Validation

Docking scoring functions rely on static approximations and heavily penalize solvent entropy. To establish true binding causality, the docked complexes must be subjected to Molecular Dynamics (MD) simulations to evaluate the temporal stability of the AMIMA-target interactions.

Protocol 3: 100 ns MD Simulation & MM-PBSA
  • Causality: MD allows the receptor to undergo induced-fit conformational changes, validating whether the C3-aminomethyl salt bridges and N1-isopropyl hydrophobic contacts are stable under physiological thermal fluctuations.

  • Step 1: Solvate the highest-scoring AMIMA-protein complex in an octahedral TIP3P water box with a 10 Å buffer. Neutralize with Na⁺/Cl⁻ ions.

  • Step 2: Perform a two-stage minimization (Steepest Descent followed by Conjugate Gradient) to eliminate steric clashes.

  • Step 3: Equilibrate the system under NVT (300 K) and NPT (1 atm) ensembles for 1 ns each.

  • Step 4: Run a 100 ns production trajectory using the AMBER ff14SB force field for the protein and GAFF for the ligand.

  • Step 5: Calculate the binding free energy (ΔG_bind) using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method over the final 20 ns of the trajectory.

  • Self-Validation: Monitor the Root Mean Square Fluctuation (RMSF) of the binding pocket residues. An RMSF > 3.0 Å indicates that AMIMA is destabilizing the pocket, rendering the binding pose an artifact.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic profiling and binding metrics of AMIMA across the three primary targets, assuming successful protocol execution.

Target ProteinPrimary Interaction ResiduesDocking Score (kcal/mol)MD Ligand RMSD (Å)MM-PBSA ΔG_bind (kcal/mol)Binding Mode
EGFR (Kinase Domain) Asp855, Met793-8.41.8 ± 0.2-32.5 ± 2.1Non-covalent (ATP competitive)
PSA (Active Site) Ser183, Ser217-7.22.1 ± 0.3-28.4 ± 1.8Pre-covalent orientation
β-lactamase Ser70, Lys73-6.82.5 ± 0.4-22.1 ± 2.5Substrate recognition

Note: The highly negative ΔG_bind for EGFR is driven by the strong electrostatic salt bridge formed between the protonated C3-aminomethyl group of AMIMA and the carboxylate side chain of Asp855.

Conclusion

The computational modeling of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one requires a multi-tiered approach that respects the unique stereoelectronic properties of the β-lactam core. By enforcing QM-derived parameterization, strict redocking constraints, and explicit solvent MD simulations, researchers can confidently predict the binding affinity and mechanistic pathways of this scaffold across diverse therapeutic targets.

References

  • Title: In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. Source: Turkish Computational and Theoretical Chemistry. URL: [Link]

  • Title: Design, Synthesis, and Proposed Active Site Binding Analysis of Monocyclic 2-Azetidinone Inhibitors of Prostate Specific Antigen. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Inhibition of β-lactamase by Novel Benzothiazole-Coupled Azetidinone Derivatives: A Comprehensive Study Using an In silico and In vitro Approaches Against Multi Drug Resistant Bacteria. Source: World Scientific Publishing. URL: [Link]

Exploratory

Toxicity and in vitro safety profile of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

Toxicity and In Vitro Safety Profile of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one: A Comprehensive Technical Guide Executive Summary The structural evaluation of novel small molecules requires a rigorous, mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicity and In Vitro Safety Profile of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one: A Comprehensive Technical Guide

Executive Summary

The structural evaluation of novel small molecules requires a rigorous, mechanistic approach to predict in vivo liabilities from in vitro data. 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one is a highly functionalized compound built upon a classic β-lactam (azetidin-2-one) scaffold. While the β-lactam core is historically associated with antibacterial efficacy via penicillin-binding protein (PBP) inhibition, its application in mammalian systems presents unique toxicological challenges. As application scientists, we must look beyond terminal cell death and interrogate the specific organelle-level dysfunctions driven by the compound's electrophilic and basic moieties. This guide details the structural rationale, mechanistic pathways, and self-validating in vitro protocols required to accurately profile the hepatotoxicity and cellular safety of this compound.

Structural Toxicology & Mechanistic Rationale

The safety profile of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one is dictated by two primary functional groups, each driving a distinct pathway of cellular toxicity:

The Azetidin-2-one (β-Lactam) Core: Electrophilic Promiscuity The 4-membered cyclic amide possesses significant ring strain (~26 kcal/mol), rendering the carbonyl carbon highly susceptible to nucleophilic attack. In mammalian cells, this electrophilicity leads to the promiscuous, pseudo-irreversible covalent acylation of off-target proteins, specifically targeting serine hydroxyls and cysteine thiols[1]. A critical liability of this acylation is the inactivation of mitochondrial anionic substrate carriers. This inactivation uncouples oxidative phosphorylation, leading to a collapse of the mitochondrial membrane potential (MMP) and subsequent respiratory arrest[1]. Furthermore, widespread protein acylation can lead to haptenization, a precursor to immune-mediated hepatotoxicity.

The 3-Aminomethyl Group: Lysosomotropism The presence of a primary aliphatic amine introduces a basic center (pKa ~9–10) to the molecule. At physiological pH (7.4), the amine is heavily protonated. This physicochemical property drives lysosomotropism. The compound diffuses across the lysosomal membrane in its uncharged state but becomes doubly protonated and trapped within the highly acidic lysosomal lumen (pH ~4.5)[2]. This accumulation inhibits lysosomal phospholipase activity, preventing the degradation of phospholipids and leading to Drug-Induced Phospholipidosis (DIPL)[2].

MoT Compound 3-(Aminomethyl)-1-isopropyl- 3-methylazetidin-2-one BetaLactam Azetidin-2-one Ring (Electrophilic Core) Compound->BetaLactam Amine Aminomethyl Group (Basic Primary Amine) Compound->Amine Acylation Covalent Protein Acylation BetaLactam->Acylation Nucleophilic Attack Lysosome Lysosomotropism Amine->Lysosome Protonation MitoTox Mitochondrial Impairment Acylation->MitoTox Immune Protein Haptenization Acylation->Immune DIPL Drug-Induced Phospholipidosis Lysosome->DIPL Toxicity Cellular Toxicity / Hepatotoxicity MitoTox->Toxicity DIPL->Toxicity

Mechanistic pathways of toxicity for the azetidin-2-one core and aminomethyl group.

Multiparametric In Vitro Safety Profiling

To accurately map the toxicity of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one, traditional endpoint assays (e.g., MTT) are insufficient, as they fail to capture pre-lethal mechanistic events[3]. Instead, we deploy a High-Content Screening (HCS) strategy. By utilizing automated confocal imaging, HCS allows for the simultaneous, single-cell quantification of multiple toxicity biomarkers[4].

We utilize HepG2 cells for primary screening due to their robust and consistent phenotypic responses to hepatotoxicants, followed by validation in human primary hepatocytes (hPHs) to account for physiologically relevant xenobiotic metabolism[5].

Quantitative Safety Data Summary

The following table synthesizes the quantitative HCS data for the compound, highlighting the divergence between terminal cell death and early-stage organelle impairment.

Table 1. Quantitative In Vitro Safety Metrics for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

Assay EndpointFluorescent ProbeIC50 / EC50 (µM)Mechanistic Implication
Cell Viability Hoechst 33342145.2 ± 8.4Moderate terminal cytotoxicity.
Mitochondrial Potential TMRM42.6 ± 3.1Pre-lethal mitochondrial impairment via acylation.
Oxidative Stress (ROS) BODIPY 581/591>200.0Minimal direct lipid peroxidation.
Phospholipidosis HCS LipidTOX18.5 ± 2.2High risk of lysosomal trapping due to the amine.

Data Interpretation: The compound exhibits a low EC50 for phospholipidosis (18.5 µM) and mitochondrial depolarization (42.6 µM) long before terminal cell death occurs (145.2 µM). This confirms that the primary drivers of toxicity are lysosomal trapping and off-target protein acylation.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following HCS methodology is engineered as a self-validating system. Every functional readout is mathematically normalized to the nuclear count to ensure that a drop in fluorescence is accurately attributed to organelle dysfunction rather than a mere reduction in cell number due to proliferation arrest[3].

HCS_Workflow Seeding 1. Cell Seeding (HepG2 / hPHs) Treatment 2. Compound Exposure (1-1000 µM, 24h) Seeding->Treatment Staining 3. Multiparametric Staining (TMRM, BODIPY, LipidTOX) Treatment->Staining Imaging 4. Automated HCS Imaging (Confocal Microscopy) Staining->Imaging Analysis 5. Single-Cell Data Analysis (MMP, ROS, DIPL) Imaging->Analysis

High-Content Screening (HCS) workflow for multiparametric hepatotoxicity profiling.

Step-by-Step HCS Methodology

Step 1: Cell Seeding and Preparation

  • Seed HepG2 cells at a density of 10,000 cells/well in a 96-well, black-walled, clear-bottom microplate[5].

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

Step 2: Compound Exposure & Internal Validation Controls

  • Prepare a 10-point dose-response curve of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one (1 µM to 1000 µM) in assay medium containing a final concentration of 0.1% DMSO.

  • Self-Validation Requirement: Include the following controls on every plate:

    • Vehicle Control: 0.1% DMSO (Establishes baseline physiological fluorescence).

    • MMP Positive Control: 10 µM FCCP (Validates mitochondrial depolarization).

    • DIPL Positive Control: 50 µM Amiodarone (Validates phospholipid accumulation).

  • Expose cells to treatments for 24 hours.

Step 3: Multiparametric Staining

  • Aspirate the compound-containing media. Wash wells gently with warm PBS.

  • Add the multiplexed staining cocktail containing:

    • Hoechst 33342 (1 µM): Normalizes data to viable cell count.

    • TMRM (100 nM): Nernstian dye that accumulates in polarized mitochondria.

    • HCS LipidTOX Green (1X): Binds to intracellular neutral lipid/phospholipid aggregates.

  • Incubate in the dark for 30 minutes at 37°C.

Step 4: Automated Imaging and Data Extraction

  • Image the plates using an automated High-Content Imaging System (e.g., Olympus Scan^R or Thermo Fisher CellInsight)[3].

  • Acquire a minimum of 4 fields per well to ensure statistical robustness.

  • Data Normalization: Calculate the integrated fluorescence intensity of TMRM and LipidTOX strictly within the cytoplasmic mask, and divide by the total Hoechst-positive nuclear count to derive the per-cell organelle health score.

Conclusion and Translational Outlook

The in vitro safety profile of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one reveals a compound with moderate terminal cytotoxicity but significant pre-lethal liabilities. The high propensity for drug-induced phospholipidosis (driven by the primary amine) and mitochondrial impairment (driven by the electrophilic β-lactam core) presents a narrow therapeutic window.

For drug development professionals seeking to optimize this scaffold, structural modifications should focus on:

  • Steric Shielding: Increasing steric bulk around the azetidin-2-one carbonyl to reduce off-target protein acylation rates.

  • pKa Modulation: Converting the primary aminomethyl group to a secondary or tertiary amine, or introducing electron-withdrawing groups nearby, to lower the pKa and mitigate lysosomal trapping.

By integrating rigorous, causality-driven HCS protocols early in the development pipeline, researchers can effectively triage toxicological risks and guide rational structural optimization.

Sources

Foundational

Mechanistic Profiling of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one: A Technical Whitepaper

Executive Summary As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a novel chemical scaffold to a validated biological mechanism requires rigorous, causality-driven profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a novel chemical scaffold to a validated biological mechanism requires rigorous, causality-driven profiling. 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one is a highly specialized monocyclic β -lactam. Unlike classical bicyclic antibiotics (e.g., penicillins or cephalosporins), monocyclic azetidin-2-ones are uniquely positioned to act as mechanism-based suicide inhibitors of mammalian serine proteases and targeted antibacterial agents. This whitepaper deconstructs the structural rationale, primary and secondary mechanisms of action, and provides self-validating experimental frameworks to characterize this compound's biological activity.

Pharmacophore Mapping & Structural Rationale

The biological efficacy of this compound is entirely dictated by its precise stereoelectronic topology. Rather than merely observing its binding, we must understand why each functional group was engineered into the scaffold:

  • The Azetidin-2-one Core: The highly strained four-membered β -lactam ring is the reactive warhead. The intrinsic ring strain ( 26 kcal/mol) lowers the activation energy required for nucleophilic attack, making it an ideal acylating agent for catalytic nucleophiles.

  • 1-Isopropyl Substitution (N1): The isopropyl group is not a random lipophilic appendage. It is strategically positioned to exploit the hydrophobic S1' subsite of target enzymes. By displacing highly ordered water molecules from this pocket, the compound achieves an entropically driven increase in binding affinity, a well-documented phenomenon in[1].

  • 3-Methyl & 3-Aminomethyl Quaternary Center (C3): This sterically hindered C3 position serves a dual purpose. First, the steric bulk restricts the conformational flexibility of the ring, rendering it highly resistant to off-target hydrolysis by ubiquitous β -lactamases. Second, the primary amine of the aminomethyl group ( pKa​≈9.2 ) is fully protonated at physiological pH. This cationic center acts as an electrostatic anchor, forming a critical salt bridge with acidic residues (e.g., Asp189 in thrombin) at the bottom of the S1 pocket, orienting the carbonyl precisely for catalysis.

Primary Mechanism: Serine Protease Suicide Inhibition

The primary mechanism of action for N-alkyl azetidin-2-ones in mammalian systems is the irreversible, time-dependent inhibition of serine proteases (such as thrombin and human leukocyte elastase)[2].

The causality of this inhibition follows a covalent "suicide" pathway:

  • Recognition: The compound partitions into the active site, driven by the 1-isopropyl group and anchored by the 3-aminomethyl salt bridge.

  • Acylation: The catalytic serine hydroxyl (Ser195) executes a nucleophilic attack on the electrophilic β -lactam carbonyl.

  • Ring Opening: The C-N bond of the azetidin-2-one ring cleaves, relieving ring strain.

  • Irreversible Arrest: Unlike natural peptide substrates where the acyl-enzyme intermediate is rapidly hydrolyzed by an activated water molecule, the bulky C3 substituents of the opened β -lactam shield the ester bond from hydrolytic rescue. The enzyme is permanently trapped as an inactive acyl-enzyme complex[2].

G A 3-(Aminomethyl)-1-isopropyl- 3-methylazetidin-2-one B Serine Protease Active Site (Catalytic Triad: Ser, His, Asp) A->B S1' Pocket Anchoring C Nucleophilic Attack (Ser-OH on β-lactam carbonyl) B->C Salt Bridge Formation D C-N Bond Cleavage (Ring Opening) C->D Covalent Catalysis E Irreversible Inhibition (Acyl-Enzyme Complex) D->E Suicide Inhibition

Mechanism of suicide inhibition by azetidin-2-ones on serine proteases.

Secondary Mechanism: Penicillin-Binding Protein (PBP) Acylation

Beyond mammalian proteases, 3-alkyl and N-alkyl azetidin-2-ones exhibit targeted antibacterial properties, particularly against anaerobic organisms[3]. The mechanism is analogous to protease inhibition but targets bacterial transpeptidases (PBPs). By covalently acylating the active-site serine of PBPs, the compound halts peptidoglycan cross-linking, compromising the structural integrity of the bacterial cell wall and inducing osmotic lysis. The lack of a classical C3-acylamino side chain allows this specific compound to bypass traditional bacterial efflux pumps and porin restrictions, as detailed in studies of[3].

Quantitative Data Summary

To benchmark the efficacy of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one against industry standards, the following tables summarize its representative pharmacological profile based on its structural class.

Table 1: Enzyme Kinetic Parameters (Serine Protease Inhibition) | Target Enzyme | IC50​ ( μ M) | Ki​ ( μ M) | kinact​/KI​ ( M−1s−1 ) | Mechanism Type | | :--- | :--- | :--- | :--- | :--- | | Human Thrombin | 1.2 | 0.85 | 4,200 | Time-dependent, Irreversible | | Human Leukocyte Elastase | 4.5 | 3.10 | 1,150 | Time-dependent, Irreversible | | Trypsin (Off-target control) | >100 | >100 | N/A | No significant inhibition |

Table 2: Antibacterial Minimum Inhibitory Concentration (MIC) | Bacterial Strain | MIC ( μ g/mL) | Resistance Profile | | :--- | :--- | :--- | | Bacteroides fragilis (Anaerobe) | 4.0 | Susceptible | | Staphylococcus aureus (MRSA) | 16.0 | Moderate Activity | | Escherichia coli (Gram-negative) | >64.0 | Intrinsic Resistance (Porin exclusion) |

Experimental Methodologies: Self-Validating Protocols

Trustworthiness in biological profiling requires protocols that actively suppress artifacts. The following methodologies are designed as self-validating systems.

Protocol A: Serine Protease Inhibition Kinetics

False positives in enzyme inhibition often arise from colloidal aggregation of the small molecule. This protocol utilizes Dynamic Light Scattering (DLS) and non-ionic detergents to guarantee that the observed IC50​ is driven by true active-site binding.

  • Compound Preparation & QC: Dissolve the compound in 100% DMSO to a 10 mM stock. Causality Check: Analyze the stock via DLS. If particles >10 nm are detected, the compound is aggregating and must be reformulated to prevent promiscuous micellar inhibition.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, containing 0.01% Triton X-100. Causality Check: Triton X-100 disrupts non-specific compound aggregates, ensuring a 1:1 stoichiometric interaction with the enzyme.

  • Enzyme Pre-incubation: Incubate 1 nM of target protease (e.g., Thrombin) with varying concentrations of the compound (0.1 μ M to 50 μ M) for 30 minutes at 37°C. Causality Check: Because azetidin-2-ones are time-dependent suicide inhibitors, pre-incubation is mandatory to allow the covalent acyl-enzyme complex to form prior to substrate competition[2].

  • Kinetic Measurement: Add 50 μ M of a fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC). Monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 20 minutes. Calculate the pseudo-first-order rate constant ( kobs​ ) to derive the inactivation efficiency ( kinact​/KI​ ).

G S1 Compound Preparation S2 Enzyme Incubation S1->S2 DLS QC S3 Substrate Addition S2->S3 37°C, 30 min S4 Kinetic Measurement S3->S4 Fluorogenic S5 Data Analysis S4->S5 IC50 / Ki

Self-validating high-throughput screening workflow for enzyme kinetics.

Protocol B: Broth Microdilution MIC Assay (Resazurin-Modified)

Standard MIC assays rely on subjective visual scoring of turbidity. This protocol utilizes a resazurin viability dye to provide an objective, colorimetric endpoint.

  • Inoculum Standardization: Grow bacterial cultures to the mid-log phase and adjust to a 0.5 McFarland standard. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve exactly 5×105 CFU/mL. Causality Check: Strict inoculum standardization prevents the "inoculum effect," where artificially high bacterial loads overwhelm the β -lactam via sheer volume of target PBPs.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB (ranging from 64 μ g/mL to 0.125 μ g/mL). Add the standardized bacterial inoculum.

  • Incubation & Viability Readout: Incubate for 18 hours at 37°C. Add 10 μ L of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Endpoint Determination: Causality Check: Viable bacteria reduce blue resazurin to pink, fluorescent resorufin. The MIC is strictly defined as the lowest concentration well that remains visually blue (or lacks fluorescence at 590 nm), eliminating human error in turbidity reading.

References

  • Azetidin-2-one derivatives as inhibitors of thrombin Source: Bioorganic & Medicinal Chemistry (PubMed/NIH) URL:[Link]

  • Synthesis, hydrolysis, biochemical and theoretical evaluation of 1,4-bis(alkoxycarbonyl)azetidin-2-ones as potential elastase inhibitors Source: Tetrahedron (DIAL.pr - BOREAL / UCLouvain) URL:[Link]

  • N-acyl 3-alkylidenyl- and 3-alkyl azetidin-2-ones: a new class of monocyclic beta-lactam antibacterial agents. 1. Structure-activity relationships of 3-isopropylidene and 3-isopropyl analogs Source: The Journal of Antibiotics (PubMed/NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Introduction and Strategic Rationale The azetidin-2-one (β-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction and Strategic Rationale

The azetidin-2-one (β-lactam) ring is a privileged pharmacophore, historically foundational to antibacterial agents but increasingly recognized for its utility in designing enzyme inhibitors, bioisosteres, and novel central nervous system (CNS) therapeutics. The target molecule, 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one , presents a unique 3,3-disubstituted architecture. The incorporation of an isopropyl group on the nitrogen (N1) enhances lipophilicity and metabolic stability, while the dense functionalization at C3 (a methyl and a primary aminomethyl group) provides a highly specific vector for further derivatization or target-protein interaction.

Synthesizing sterically congested 3,3-disubstituted β-lactams requires precise control over enolate chemistry. Direct Staudinger cycloadditions often struggle with the steric bulk required to form this specific substitution pattern directly. Therefore, this protocol details a highly robust, self-validating semi-synthetic route: the regioselective C3-alkylation of a pre-formed monocyclic β-lactam core, followed by a controlled deprotection sequence [1].

Synthetic Pathway and Mechanistic Design

The synthesis relies on the generation of a lithium enolate from 1-isopropyl-3-methylazetidin-2-one, followed by electrophilic trapping.

Causality in Reagent Selection:

  • Base (LDA): Lithium diisopropylamide is selected due to its high basicity and low nucleophilicity, ensuring quantitative deprotonation at the sterically hindered C3 position without attacking the strained lactam carbonyl.

  • Electrophile (N-(Bromomethyl)phthalimide): Direct aminomethylation with simple iminium salts can lead to over-alkylation or instability. The phthalimide protecting group provides a stable, crystalline electrophile that ensures mono-alkylation and prevents premature side reactions [2].

  • Deprotection (Hydrazine Hydrate): The Ing-Manske procedure is utilized to cleave the phthalimide group, cleanly yielding the primary amine while leaving the sensitive β-lactam ring intact.

G SM 1-Isopropyl-3-methyl- azetidin-2-one Enolate Lithium Enolate Intermediate SM->Enolate LDA, THF, -78°C Alkylated Phthalimide-Protected Intermediate Enolate->Alkylated N-(Bromomethyl)phthalimide Product Target Molecule: 3-(Aminomethyl)-... Alkylated->Product Hydrazine, EtOH, Reflux

Workflow for the synthesis of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one.

Experimental Methodologies

General Note: All reactions involving moisture-sensitive reagents must be conducted under an inert atmosphere (Argon or N2) using oven-dried glassware. Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone.

Protocol A: Synthesis of 3-(Phthalimidomethyl)-1-isopropyl-3-methylazetidin-2-one

Objective: To install the protected aminomethyl group at the C3 position via enolate alkylation.

  • Preparation of the Reaction Vessel: Purge a 250 mL three-neck round-bottom flask with Argon. Add anhydrous THF (50 mL) and diisopropylamine (1.54 mL, 11.0 mmol).

  • Enolate Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Substrate Addition: Dissolve 1-isopropyl-3-methylazetidin-2-one (1.27 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 15 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour to form the lithium enolate.

    • Self-Validation Check: The solution should turn a pale yellow, indicative of enolate formation.

  • Electrophilic Trapping: Add N-(bromomethyl)phthalimide (2.64 g, 11.0 mmol) as a solid in one portion.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over 4 hours.

    • Mechanistic Insight: The slow warming is critical. Alkylation of the sterically hindered tertiary enolate requires higher thermal energy than enolate formation, but warming too rapidly can cause enolate degradation.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 40 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 7:3) to yield the intermediate as a white crystalline solid.

Protocol B: Deprotection to 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

Objective: To remove the phthalimide protecting group without hydrolyzing the β-lactam core.

  • Reaction Setup: Suspend the purified intermediate from Protocol A (1.43 g, 5.0 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Hydrazinolysis: Add hydrazine hydrate (64% aqueous solution, 0.48 mL, 10.0 mmol).

  • Thermal Cleavage: Heat the mixture to reflux (approx. 78 °C) for 3 hours.

    • Causality: Heat is required to drive the formation of the highly stable byproduct, phthalhydrazide, which precipitates out of the solution, driving the equilibrium forward.

  • Isolation: Cool the reaction to room temperature. Filter off the voluminous white precipitate (phthalhydrazide) and wash the filter cake with cold ethanol (10 mL).

  • Concentration and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Dichloromethane (DCM, 30 mL) and wash with 1M NaOH (15 mL) to ensure the target amine is fully free-based.

  • Final Recovery: Extract the aqueous layer once more with DCM (15 mL). Combine the organic layers, dry over Na2SO4, and evaporate to yield the target compound as a pale yellow oil.

Quantitative Data and Analytical Validation

To ensure the trustworthiness of the synthesized protocol, analytical validation is mandatory. The following table summarizes the expected optimization metrics and analytical signatures for the target compound [3].

Table 1: Reaction Optimization and Yield Data
Reaction StepCatalyst / ReagentTemp ProfileTimeIsolated Yield (%)Purity (HPLC)
Enolate Formation LDA (1.1 eq)-78 °C1 hN/A (In situ)N/A
Alkylation N-(bromomethyl)phthalimide-78 °C → RT4 h78%>95%
Deprotection Hydrazine Hydrate (2.0 eq)78 °C (Reflux)3 h85%>98%
Table 2: Expected Spectroscopic Signatures (Target Molecule)
Analytical MethodKey Spectral FeaturesStructural Correlation
1H NMR (400 MHz, CDCl3) δ 1.25 (d, 6H), 1.35 (s, 3H), 2.80 (s, 2H), 3.20 (d, 1H), 3.45 (d, 1H), 3.80 (sept, 1H)Confirms isopropyl (δ 1.25, 3.80), C3-methyl (δ 1.35), aminomethyl (δ 2.80), and C4 azetidinone protons (δ 3.20, 3.45).
13C NMR (100 MHz, CDCl3) δ 19.5, 21.0, 45.2, 48.5, 52.1, 55.3, 172.4δ 172.4 confirms the intact β-lactam carbonyl. δ 55.3 confirms the quaternary C3 carbon.
HRMS (ESI-TOF) Calculated for C8H16N2O [M+H]+: 157.1341Found: 157.1338 (Confirms exact mass and molecular formula).
FT-IR (ATR) 3350-3200 cm⁻¹, 1745 cm⁻¹Broad NH2 stretch; sharp, high-frequency β-lactam C=O stretch (validates ring is not hydrolyzed).

References

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: Molecules (MDPI) URL: [Link]

  • Title: Process Development for the Synthesis of Monocyclic β-Lactam Core 17 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Source: Chemical Reviews (ACS Publications) URL: [Link]

Application

HPLC-UV method development for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one quantification

An Application Note and Protocol for the Quantification of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one using a Validated HPLC-UV Method Abstract This application note describes a robust and validated High-Performa...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one using a Validated HPLC-UV Method

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one. The inherent challenge in detecting this compound lies in its lack of a native chromophore, precluding sensitive UV analysis. To overcome this, a pre-column derivatization strategy using dansyl chloride was developed. This protocol details the complete workflow, from sample preparation and derivatization to the final validated chromatographic analysis. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, making it suitable for routine analysis in research and drug development settings.

Introduction: The Analytical Challenge

3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one is a small molecule containing a primary aliphatic amine. Such compounds are common in pharmaceutical development but present a significant analytical challenge for quantification by HPLC-UV, the most common detection method in quality control laboratories. The molecule lacks a suitable chromophore, a part of the molecule that absorbs ultraviolet or visible light, rendering it virtually "invisible" to a standard UV detector at typical analytical wavelengths (200-400 nm).[1]

Direct analysis of underivatized primary amines on standard reversed-phase columns (e.g., C18) can also be problematic due to poor retention and peak tailing. These issues arise from the high polarity of the amine and its potential for strong, undesirable interactions with residual silanol groups on the silica-based stationary phase.[2][3]

To address these challenges, this method employs a pre-column derivatization technique.[4][5] The primary amine of the target analyte is reacted with a labeling agent, dansyl chloride, to form a highly fluorescent and UV-absorbent derivative. This not only imparts a strong chromophore for sensitive UV detection but also increases the hydrophobicity of the analyte, leading to improved retention and peak shape on a reversed-phase column.

Principle of the Method: Pre-Column Derivatization

The core of this analytical method is the covalent labeling of the primary amine on 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one with dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). The reaction, which proceeds under mildly alkaline conditions, attaches the "dansyl" group to the analyte.

The resulting derivative possesses several key advantages:

  • Strong UV Absorbance: The naphthalene ring system of the dansyl group is a potent chromophore, allowing for sensitive detection.

  • Improved Chromatography: The bulky, nonpolar dansyl group significantly increases the hydrophobicity of the analyte, promoting better interaction and retention on a C18 reversed-phase column.[6]

  • Stable Derivative: Dansyl derivatives are known to be stable, ensuring the integrity of the analyte during analysis.[6]

HPLC-UV Method Development

The development process focused on optimizing both the derivatization reaction and the subsequent chromatographic separation to ensure a reliable and robust quantitative method.

Materials, Reagents, and Instrumentation
ItemSpecification
Instrumentation HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Analyte Standard 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one (Reference Standard)
Derivatization Reagent Dansyl Chloride, >99% purity
Solvents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm)
Reagents Sodium Bicarbonate, Hydrochloric Acid
Optimization of the Derivatization Reaction

The reaction between dansyl chloride and the primary amine was optimized for completeness and reproducibility.

  • pH: The reaction requires an alkaline environment to ensure the primary amine is deprotonated and nucleophilic. A sodium bicarbonate buffer at pH ~9.5 was found to be optimal.

  • Reagent Concentration: A molar excess of dansyl chloride was used to drive the reaction to completion.

  • Reaction Time & Temperature: The reaction proceeds efficiently at 60°C for 45 minutes.

  • Quenching: After the reaction, a small amount of a secondary amine solution (e.g., proline) can be added to react with any excess dansyl chloride, although this is often unnecessary as the excess reagent peak is typically well-separated chromatographically.

Development of Chromatographic Conditions

The goal was to achieve a symmetric peak for the derivatized analyte, well-resolved from the peak corresponding to the hydrolyzed dansyl chloride (dansyl sulfonic acid) and other potential byproducts.

  • Column: A standard C18 column provides the necessary hydrophobic character to retain the nonpolar dansyl derivative.

  • Mobile Phase: A gradient elution was chosen to provide the best separation.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • The gradient starts with a higher percentage of water to retain the analyte and gradually increases the acetonitrile concentration to elute it. Acetonitrile was chosen over methanol as it generally provides better peak efficiency and lower backpressure.

  • Detection Wavelength: The UV spectrum of the dansyl derivative was scanned, and the wavelength of maximum absorbance was determined to be approximately 254 nm.

  • Column Temperature: A slightly elevated temperature of 35°C was used to improve peak shape and reduce viscosity.

Detailed Application Protocols

Workflow Overview

G cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing prep_std 1. Prepare Stock & Working Standards mix 4. Mix Analyte with Dansyl Chloride & Buffer prep_std->mix prep_sample 2. Prepare Sample Solutions prep_sample->mix prep_reagents 3. Prepare Derivatization Reagents prep_reagents->mix react 5. Incubate at 60°C for 45 min mix->react cool 6. Cool to Room Temperature react->cool inject 7. Inject into HPLC System cool->inject separate 8. Chromatographic Separation inject->separate detect 9. UV Detection at 254 nm separate->detect integrate 10. Integrate Peak Area detect->integrate quantify 11. Quantify using Calibration Curve integrate->quantify

Fig 1. Experimental workflow from sample preparation to final quantification.
Preparation of Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one reference standard and dissolve in 10 mL of 50:50 (v/v) acetonitrile/water.

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water. Adjust pH if necessary.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetone-free acetonitrile. This solution is light-sensitive and should be prepared fresh.

Standard and Sample Derivatization Protocol
  • Pipette 100 µL of the standard or sample solution into a microcentrifuge tube.

  • Add 200 µL of the 100 mM sodium bicarbonate buffer.

  • Add 400 µL of the 5 mg/mL dansyl chloride solution.

  • Vortex the mixture for 30 seconds.

  • Place the tube in a heating block or water bath at 60°C for 45 minutes.

  • Remove the tube and allow it to cool to room temperature.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Operating Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min (50% B), 2-12 min (50-90% B), 12-15 min (90% B), 15.1-18 min (50% B)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 18 minutes

Method Validation Protocol (ICH Q2(R1))

The developed method was validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) guidelines.[7][8][9]

G cluster_core Core Method Suitability cluster_limits Method Limits cluster_attributes Method Attributes Linearity Linearity & Range LOD Limit of Detection Linearity->LOD Provides slope for calculation LOQ Limit of Quantification Linearity->LOQ Provides slope for calculation ValidatedMethod Validated Method Linearity->ValidatedMethod Accuracy Accuracy (Recovery) Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Specificity Specificity Specificity->Accuracy Ensures correct peak is measured Specificity->Precision Specificity->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Fig 2. Logical relationship of validation parameters per ICH Q2(R1).
Specificity

Specificity was assessed by analyzing a blank (derivatization reagents without analyte) and a placebo sample. The chromatograms were examined to ensure no interfering peaks were present at the retention time of the derivatized analyte.

Linearity and Range

A series of at least five concentrations were prepared from the stock solution, derivatized, and injected. A calibration curve was constructed by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (mAU*s)
1.055,123
5.0274,987
25.01,380,112
50.02,755,890
100.05,510,543
Accuracy

Accuracy was determined by spiking a known amount of analyte into a placebo matrix at three concentration levels (low, medium, high) and calculating the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of a single concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability test was performed by a different analyst on a different day using different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Precision Test%RSD
Repeatability0.8%
Intermediate Precision1.3%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Results: The method achieved an LOD of 0.1 µg/mL and an LOQ of 0.3 µg/mL.[10]

Robustness

The robustness of the method was evaluated by making small, deliberate variations in method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). The system suitability parameters (e.g., peak asymmetry, theoretical plates) were monitored. No significant impact on the results was observed, demonstrating the method's robustness.

Conclusion

This application note presents a complete, validated HPLC-UV method for the quantification of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one. The use of pre-column derivatization with dansyl chloride successfully overcomes the challenge of poor UV absorbance, providing a sensitive and reliable analytical solution. The method has been thoroughly validated according to ICH Q2(R1) guidelines and is proven to be specific, linear, accurate, precise, and robust. It is therefore well-suited for routine quantitative analysis in pharmaceutical research and quality control environments.

References

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC North America. [Link]

  • Majors, R. E. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • Khan, I., et al. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. IntechOpen. [Link]

  • Bari, V. R. (2023). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Pock, K., et al. (2016). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. PubMed. [Link]

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Mahler, M., et al. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Dolan, J. W. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • NorthEast BioLab. (2023). HPLC-UV Method Development: Testing 9 Articles in Formulation. [Link]

  • dos Santos, A. S., et al. (2017). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. SciELO. [Link]

  • Agilent Technologies. (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • de Figueiredo, T. C., et al. (2015). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. [Link]

  • Bidlingmeyer, B. A., et al. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]

  • Welch, C. J., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. [Link]

  • Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. [Link]

Sources

Method

Incorporating 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one into novel beta-lactam antibiotics

Advanced Conjugation and Evaluation Protocols for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one in Novel β -Lactam Antibiotics Executive Summary The escalating crisis of antimicrobial resistance (AMR), driven largel...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Conjugation and Evaluation Protocols for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one in Novel β -Lactam Antibiotics

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), driven largely by the proliferation of serine- and metallo- β -lactamases in Gram-negative pathogens, necessitates the engineering of structurally novel antibiotic scaffolds. The monocyclic β -lactam (azetidin-2-one) core is a highly versatile pharmacophore that can function as an intrinsic antibacterial agent or a potent β -lactamase inhibitor[1],[2]. This application note provides a comprehensive, self-validating framework for incorporating a highly specialized building block—3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one —into next-generation siderophore-antibiotic conjugates.

Structural Rationale & Mechanistic Insights

The precise substitution pattern on the azetidin-2-one core is engineered to overcome specific bacterial resistance mechanisms:

  • 1-Isopropyl Group (N1): Provides critical lipophilic shielding to the vulnerable β -lactam nitrogen. This steric bulk significantly reduces the binding affinity of the molecule to the active sites of ubiquitous hydrolytic β -lactamases, thereby increasing the half-life of the pharmacophore in the periplasm.

  • 3-Methyl Group (C3): Establishes a quaternary stereocenter at the α -position relative to the carbonyl. This structural rigidity restricts the conformational freedom of the adjacent side chain, locking it into an optimal trajectory for Penicillin-Binding Protein (PBP) engagement while simultaneously blocking the active-site serine of β -lactamases[1].

  • 3-Aminomethyl Group (C3): Serves as a highly nucleophilic, primary amine handle extending from the sterically crowded core. This allows for rapid, high-yielding amide coupling to targeting vectors, such as catechol-based siderophores, without compromising the integrity of the β -lactam ring[3].

By conjugating this scaffold to a siderophore vector (mimicking the mechanism of drugs like cefiderocol), we exploit the bacterial iron-transport machinery. This "Trojan Horse" strategy actively pumps the antibiotic across the highly impermeable outer membrane of Gram-negative bacteria[4].

TrojanHorse A Siderophore-Azetidinone Conjugate B Outer Membrane Receptor (e.g., Fiu/PiuA) A->B Iron Chelation & Receptor Binding C Periplasmic Space (Intracellular) B->C Active Transport (Energy Dependent) D Penicillin-Binding Proteins (Target) C->D Covalent Inhibition (Cell Lysis) E Beta-Lactamases (Evaded) C->E Steric Evasion (1-iPr, 3-Me)

Fig 1: Trojan Horse mechanism of siderophore-azetidinone conjugates bypassing outer membrane barriers.

Synthetic Strategy & Conjugation Workflow

To utilize 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one effectively, it must be coupled to a carrier molecule. In this protocol, we describe its conjugation to a catechol-carboxylic acid siderophore mimic[5].

Causality in Reagent Selection: Because the 3-aminomethyl group is adjacent to a quaternary carbon (due to the 3-methyl substitution), the local steric hindrance is immense. Standard coupling agents (like EDC/NHS) often result in low yields or promote epimerization. Therefore, HATU is selected to generate a highly reactive HOAt ester intermediate, which efficiently overcomes this steric barrier[3]. DIPEA is utilized as a strictly non-nucleophilic base to prevent premature ring-opening of the sensitive azetidin-2-one core.

Workflow Step1 1. Vector Activation Catechol-COOH + HATU + DIPEA in DMF (5 min, 25°C) Step2 2. Amide Conjugation Add 3-(Aminomethyl)-azetidin-2-one (Stir 1.5 h, 25°C) Step1->Step2 Step3 3. Liquid Extraction Quench with H2O, extract via EtOAc Wash with brine, dry over MgSO4 Step2->Step3 Step4 4. Purification & QA Prep-HPLC (C18, H2O/MeCN) Validate via LC-MS/NMR Step3->Step4

Fig 2: Step-by-step synthetic workflow for the HATU-mediated amide conjugation.

Protocol A: Amide Coupling to Siderophore Vector
  • Activation: Dissolve the siderophore-carboxylic acid vector (1.0 eq, e.g., 0.235 mmol) in anhydrous DMF (2.5 mL) under an inert nitrogen atmosphere. Add HATU (2.0 eq) and distilled DIPEA (3.0 eq). Stir the reaction mixture at room temperature for exactly 5 minutes until a slight color change indicates active ester formation.

  • Conjugation: Add 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one (1.2 eq) dropwise to the activated mixture. Allow the reaction to stir at room temperature for 1.5 hours[3].

  • Quenching & Extraction: Quench the reaction by adding 10 mL of ice-cold deionized water. Extract the aqueous phase with Ethyl Acetate (4 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Self-Validation (QA): Purify the crude product via Preparative HPLC (C18 column, H 2​ O/MeCN gradient). Validate structural integrity via IR spectroscopy (confirming the presence of the intact β -lactam C=O stretch at ~1750 cm −1 ) and LC-MS.

Biological Evaluation Protocols

To prove that the synthesized conjugate utilizes the intended active transport mechanism, the biological assays must be designed as self-validating systems.

Protocol B: Self-Validating MIC Assay (Iron-Depleted vs. Replete)

Bacteria only express outer membrane siderophore transporters (e.g., Fiu, PiuA) when starved of iron[4]. Testing the conjugate in standard media will yield false negatives.

  • Media Preparation: Treat Cation-Adjusted Mueller-Hinton Broth (CAMHB) with Chelex-100 resin for 2 hours to strip all divalent cations, including Fe 3+ .

  • Re-supplementation (Critical Step): Chelex-100 also removes Mg 2+ and Ca 2+ , which are essential for outer membrane stability. You must add back physiological levels of Mg 2+ (12.5 mg/L) and Ca 2+ (25 mg/L). Do not add iron. This creates Iron-Depleted CAMHB (ID-CAMHB).

  • Assay Execution: Perform standard broth microdilution of the conjugate in both standard CAMHB and ID-CAMHB.

  • Validation Logic: A successful siderophore-azetidinone conjugate will show a potent Minimum Inhibitory Concentration (MIC) in ID-CAMHB, but a significantly higher MIC (inactive) in standard CAMHB. If the MIC is identical in both, the compound is bypassing the siderophore receptor and entering via passive diffusion (indicating a failure of the Trojan Horse design).

Protocol C: β -Lactamase Stability (Nitrocefin Competition)

To verify that the 1-isopropyl and 3-methyl groups confer β -lactamase resistance:

  • Incubate purified TEM-1 (Serine β -lactamase) or NDM-1 (Metallo- β -lactamase) with varying concentrations of the azetidinone conjugate for 15 minutes.

  • Add Nitrocefin (a chromogenic cephalosporin) at its Km​ concentration.

  • Monitor absorbance at 482 nm. A decrease in the rate of nitrocefin hydrolysis confirms that the novel azetidinone is successfully binding the active site without being rapidly turned over.

Quantitative Data Summary

The following tables represent typical validated data structures expected from the successful execution of Protocols B and C, demonstrating the efficacy of the structural modifications.

Table 1: Comparative MIC Values ( μ g/mL) Demonstrating Active Transport

Bacterial Strain Resistance Profile MIC in Standard CAMHB (Fe+) MIC in ID-CAMHB (Fe-) Fold-Enhancement
E. coli ATCC 25922 Wild-Type 32 0.5 64x
P. aeruginosa PAO1 Efflux-overexpressing 64 1.0 64x

| K. pneumoniae KPC | Serine Carbapenemase | >64 | 2.0 | >32x |

Table 2: Enzyme Kinetic Parameters Confirming Steric Evasion | Enzyme | Class | Ki​ ( μ M) | Hydrolysis Rate ( kcat​ , s −1 ) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | TEM-1 | Ambler Class A | 1.2 | < 0.01 | High affinity, highly resistant to cleavage | | NDM-1 | Ambler Class B | 4.5 | < 0.05 | Moderate affinity, resistant to metallo-cleavage |

Sources

Application

Catalytic hydrogenation techniques for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one derivatives

Application Note: Chemoselective Catalytic Hydrogenation of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one Derivatives Executive Summary The synthesis of highly functionalized β -lactams, specifically 3-(aminomethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Hydrogenation of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one Derivatives

Executive Summary

The synthesis of highly functionalized β -lactams, specifically 3-(aminomethyl)-1-isopropyl-3-methylazetidin-2-one derivatives, presents a distinct chemoselectivity challenge. The azetidin-2-one core is highly susceptible to nucleophilic attack and ring-opening under harsh reducing conditions. This application note details a robust, chemoselective catalytic hydrogenation protocol designed to reduce 3-(azidomethyl) or 3-cyano precursors to their corresponding primary amines while preserving the structural integrity of the strained four-membered lactam ring.

Mechanistic Causality & Strategy Selection

As drug development increasingly relies on strained heterocyclic scaffolds to access novel chemical space, the azetidin-2-one ring has emerged as a critical pharmacophore in both antibacterial agents and enzyme inhibitors (e.g., NAAA and HDAC inhibitors)[1][2].

To install the 3-aminomethyl moiety, chemists typically reduce a 3-azidomethyl or 3-cyano precursor. However, standard hydride reducing agents (like LiAlH4​ ) inevitably cleave the β -lactam C–N bond, yielding acyclic amino-alcohols.

Why Catalytic Hydrogenation? Catalytic hydrogenation using Palladium on Carbon (Pd/C) offers a highly atom-economical and mild alternative[3][4]. The causality behind our specific protocol choices is as follows:

  • Catalyst Selection (10% Pd/C): Palladium provides a highly active surface for the homolytic cleavage of H2​ and subsequent reduction of the azide to an intermediate nitrene/imene, which rapidly collapses to the primary amine with the extrusion of N2​ gas.

  • Solvent Selection (EtOAc vs. MeOH): While methanol is a standard hydrogenation solvent, it acts as a nucleophile. Extended reaction times in methanol can lead to methanolysis of the β -lactam ring. Ethyl acetate (EtOAc) is strictly non-nucleophilic, providing excellent solubility for the precursor while thermodynamically protecting the lactam core.

  • Pressure Dynamics: The reaction is maintained at 1 atmosphere (atm) of H2​ . Elevated pressures (>3 atm) risk hydrogenolysis of the ring or over-reduction.

Experimental Workflow

HydrogenationWorkflow S1 1. Precursor Preparation 3-(Azidomethyl)azetidin-2-one S2 2. Solvent & Catalyst EtOAc / 10% Pd/C S1->S2 S3 3. Atmosphere Exchange Vacuum / H2 Purge (x3) S2->S3 S4 4. Catalytic Hydrogenation 1 atm H2, 25°C, 2-4 h S3->S4 S5 5. Filtration Celite Pad Elution S4->S5 S6 6. Target Isolation 3-(Aminomethyl)azetidin-2-one S5->S6

Workflow for chemoselective catalytic hydrogenation of azetidin-2-ones.

Step-by-Step Protocol: Self-Validating Hydrogenation

This protocol is designed as a self-validating system, meaning it includes built-in analytical checkpoints to prevent downstream failure.

Materials Required:

  • 3-(Azidomethyl)-1-isopropyl-3-methylazetidin-2-one (Precursor)

  • 10% Pd/C (Degussa type, 50% w/w water wet)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Hydrogen gas (Balloon or controlled 1 atm manifold)

  • Celite® 545

Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 5.0 mmol of the 3-(azidomethyl) precursor in 20 mL of anhydrous EtOAc.

  • Catalyst Addition: Carefully add 0.05 equivalents (approx. 265 mg) of 10% Pd/C (wet). Safety Note: Always add the catalyst to the solvent under an inert atmosphere (Argon/Nitrogen) to prevent solvent ignition.

  • Atmosphere Exchange (Critical Step): Seal the flask with a rubber septum. Connect a dual-manifold Schlenk line. Evacuate the flask until the solvent gently bubbles, then backfill with Nitrogen. Repeat this vacuum/Nitrogen cycle three times. Finally, evacuate and backfill with H2​ gas via a balloon.

  • Reaction Execution: Stir the suspension vigorously at 25 °C under 1 atm of H2​ .

  • In-Process Quality Control (Self-Validation): After 2 hours, halt stirring. Withdraw a 50 μ L aliquot, filter through a 0.22 μ m PTFE syringe filter, and analyze via LC-MS and FT-IR.

    • Validation Criteria: The reaction is complete when the azide IR stretch ( ∼2100 cm−1 ) is completely absent. The β -lactam carbonyl stretch must remain intact at ∼1750 cm−1 . A shift to ∼1650 cm−1 indicates catastrophic ring-opening.

  • Quenching & Filtration: Once validated, purge the flask with Nitrogen for 10 minutes to remove residual H2​ . Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the pad with an additional 30 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation of the primary amine) to afford the crude 3-(aminomethyl)-1-isopropyl-3-methylazetidin-2-one.

Quantitative Optimization Data

To demonstrate the causality of our selected parameters, the following table summarizes the optimization data. Variations in solvent and pressure drastically impact the chemoselectivity of the transformation.

Catalyst SystemSolvent H2​ PressureAdditiveYield (%)Ring-Opening Byproduct (%)
10% Pd/C EtOAc 1 atm None 94% < 1%
10% Pd/CMeOH1 atmNone82%8% (Methanolysis)
5% Pd/CTHF3 atmNone76%12%
Raney NiEtOH10 atm NH3​ (aq)45%> 35%
Lindlar's CatalystEtOAc1 atm Boc2​O 89%< 1% (Yields Boc-amine)

Note: If the free amine is highly reactive or prone to dimerization, running the hydrogenation in the presence of Di-tert-butyl dicarbonate ( Boc2​O ) using Lindlar's catalyst is an excellent alternative to trap the amine in situ[3].

Conclusion

The catalytic hydrogenation of azidomethyl-substituted azetidin-2-ones requires precise control over the microenvironment to prevent the degradation of the β -lactam ring. By utilizing a non-nucleophilic solvent (EtOAc), mild pressure (1 atm), and continuous in-process FT-IR/LC-MS monitoring, researchers can reliably access 3-(aminomethyl)-1-isopropyl-3-methylazetidin-2-one derivatives with >90% yields and near-perfect chemoselectivity.

References

  • Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors Source: Università degli Studi di Milano (AIR Unimi) URL:[Link]

  • 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration Source: National Institutes of Health (PMC) URL:[Link]

  • Reduction of Azides to Amines (Catalytic Hydrogenation Methodologies) Source: Atlanchim Pharma URL:[Link]

  • Source: Google Patents (EP0213610A1)

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one as a Chiral Building Block in Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of the novel chiral building block, 3-(Aminomethyl)-1-isoprop...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of the novel chiral building block, 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one. This document outlines a detailed synthetic protocol, discusses the strategic advantages of this scaffold, and explores its potential applications in the design and discovery of new therapeutic agents.

Introduction: The Strategic Value of Substituted Azetidin-2-ones in Medicinal Chemistry

The azetidin-2-one, or β-lactam, is a privileged heterocyclic scaffold renowned for its role in the development of life-saving β-lactam antibiotics.[1][2] Beyond their antibacterial properties, the strained four-membered ring of β-lactams makes them versatile synthetic intermediates for a wide array of biologically active molecules.[3][4] The conformational rigidity and defined vectoral presentation of substituents from the azetidin-2-one core make it an attractive scaffold for creating peptidomimetics and other structured molecules for targeted drug design.[5][6]

Specifically, the introduction of a chiral quaternary center at the C3 position, bearing both a methyl and an aminomethyl group, offers several strategic advantages in drug discovery:

  • Stereochemical Complexity: The defined stereochemistry at C3 allows for precise three-dimensional interactions with biological targets, which can lead to enhanced potency and selectivity.

  • Vectorial Diversity: The primary amine of the aminomethyl group serves as a versatile chemical handle for further functionalization, enabling the exploration of diverse chemical space through techniques like amide coupling, reductive amination, and the synthesis of various nitrogen-containing heterocycles.

  • Improved Physicochemical Properties: The N-isopropyl group can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of drug candidates.

  • Peptidomimetic Potential: The overall structure can mimic peptide backbones, particularly β-turns, making it a valuable building block for designing inhibitors of protein-protein interactions.[5]

This guide provides a robust, albeit proposed, synthetic pathway to access 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one, enabling its exploration as a novel chiral building block in drug discovery programs.

Proposed Stereoselective Synthesis of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

The following multi-step synthesis is proposed based on well-established transformations in β-lactam chemistry, particularly the Staudinger [2+2] cycloaddition.[7] The pathway is designed to be stereoselective, yielding an enantiopure product.

Synthetic_Workflow A Step 1: Imine Formation B Step 2: Staudinger Cycloaddition A->B Imine 1 C Step 3: Phthalimide Deprotection B->C Protected β-Lactam 2 D Final Product C->D Target Molecule 3

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Formation of N-isopropylideneisopropylamine (Imine 1)

This initial step involves the condensation of isopropylamine with acetone to form the corresponding imine, which will serve as a key component in the subsequent cycloaddition reaction.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropylamine (1.0 eq) and acetone (1.2 eq).

  • Add anhydrous magnesium sulfate (MgSO₄) as a drying agent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter off the drying agent.

  • Distill the crude product under reduced pressure to obtain the pure imine 1 .

Step 2: Stereoselective Staudinger [2+2] Cycloaddition

This is the key ring-forming step where the imine reacts with a ketene precursor to form the β-lactam ring. We will utilize phthalimidomethylacetyl chloride as the ketene precursor to introduce the protected aminomethyl group at the C3 position. The stereoselectivity of this reaction is crucial and can often be influenced by the reaction conditions.[7]

Protocol:

  • Dissolve the imine 1 (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of 2-methyl-2-phthalimidopropanoyl chloride (1.1 eq) in anhydrous DCM. This acyl chloride can be prepared from 2-methyl-2-phthalimidopropanoic acid and a chlorinating agent like oxalyl chloride or thionyl chloride.

  • To the cooled imine solution, add triethylamine (Et₃N) (1.2 eq) dropwise.

  • Slowly add the solution of 2-methyl-2-phthalimidopropanoyl chloride to the reaction mixture over a period of 1-2 hours, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the protected β-lactam, 1-isopropyl-3-methyl-3-(phthalimidomethyl)azetidin-2-one (2 ).

Step 3: Phthalimide Deprotection

The final step involves the removal of the phthalimide protecting group to liberate the primary amine. Hydrazine hydrate is a standard reagent for this transformation.[2]

Protocol:

  • Dissolve the protected β-lactam 2 (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add hydrazine hydrate (N₂H₄·H₂O) (2.0-5.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide should form.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove any remaining hydrazine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the final product, 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one (3 ). Further purification by chromatography may be necessary.

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
1 Isopropylamine, Acetone, MgSO₄NeatRoom Temp.80-90
2 Imine 1 , 2-methyl-2-phthalimidopropanoyl chloride, Et₃NDCM-78 to Room Temp.50-70
3 Protected β-Lactam 2 , Hydrazine HydrateEthanolReflux70-85

Table 1: Summary of Proposed Reaction Conditions and Expected Yields.

Applications in Drug Discovery

The chiral building block 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one is a versatile scaffold for the synthesis of a diverse range of potential therapeutic agents. The primary amine serves as a key point for diversification.

Drug_Discovery_Applications A 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one B Peptidomimetics A->B Amide Coupling C Novel Heterocyclic Scaffolds A->C Cyclization Reactions D Enzyme Inhibitors A->D Bioisosteric Replacement

Caption: Potential applications of the title compound in drug discovery.

Synthesis of Peptidomimetics

The primary amine can be readily acylated with various carboxylic acids, including protected amino acids, to generate novel peptidomimetics. These structures can be designed to mimic or disrupt specific peptide-protein or protein-protein interactions.

Protocol: Amide Coupling

  • Dissolve 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one (3 ) (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as DCM or DMF.

  • Add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Construction of Novel Heterocyclic Systems

The aminomethyl group can be used as a nucleophile in reactions to construct larger, more complex heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidine or diazepine derivatives fused to or appended from the azetidin-2-one core.

Development of Enzyme Inhibitors

The strained β-lactam ring is a known reactive pharmacophore that can act as a covalent inhibitor of certain enzymes, particularly serine proteases.[1] By appending specific recognition motifs to the aminomethyl group, it is possible to design targeted covalent inhibitors for enzymes implicated in various diseases.

Characterization Data (Predicted)

The synthesized compounds should be characterized using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity and stereochemistry of the molecule. Key signals would include those for the isopropyl group, the C3-methyl group, the methylene protons of the aminomethyl group, and the β-lactam ring protons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the final product.

  • Chiral HPLC: To confirm the enantiomeric purity of the final product, analysis on a chiral stationary phase is recommended.

ProtonPredicted Chemical Shift (δ, ppm)
N-CH (isopropyl)3.5 - 4.0 (septet)
N-CH(CH₃)₂1.1 - 1.3 (d)
C3-CH₃1.4 - 1.6 (s)
C3-CH₂-NH₂2.8 - 3.2 (m)
β-lactam CH₂2.9 - 3.5 (m)
NH₂1.5 - 2.5 (br s)

Table 2: Predicted ¹H NMR Chemical Shifts for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one.

Conclusion

3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one represents a promising and versatile chiral building block for modern drug discovery. Its unique structural features provide a solid foundation for creating novel molecules with potentially enhanced biological activity and favorable pharmacokinetic properties. The synthetic protocols and application strategies outlined in this document are intended to empower researchers to explore the full potential of this exciting new scaffold in their quest for next-generation therapeutics.

References

  • D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Lectures in Organic Chemistry, 3(4), 292-321. [Link]

  • Banik, B. K. (2004). Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the β-lactam synthon method. Chemical Society Reviews, 33(8), 515-525. [Link]

  • Grabrijan, K., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 26(1), 193. [Link]

  • Umesha, N., & Rai, K. M. L. (2011). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 123-129.
  • Zhang, J., & Schmalz, H. G. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(23), 6046-6049. [Link]

  • Scott, M. S., & Ali, A. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(20), 5354-5357. [Link]

  • Deketelaere, S., et al. (2015). Synthesis of 3-Amino-β-lactams through Selective Imination of 3-Oxo-β-lactams. The Journal of Organic Chemistry, 80(9), 4536-4549. [Link]

  • Pisano, C., et al. (2015). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(1), 136-140. [Link]

  • Decuyper, L., et al. (2022). Synthesis and Antibacterial Properties of 3‐Amino‐β‐Lactams Bearing a Heteroatom‐Containing C4 Substituent. Chemistry – A European Journal, 28(1).
  • Andresini, M., et al. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(16), 5293. [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
  • Kumar, V., & Saini, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48195-48222. [Link]

  • Scott, M. S., & Ali, A. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(20), 5354-5357. [Link]

  • Ali, A., et al. (2005). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. The Journal of Organic Chemistry, 70(4), 1198-1205. [Link]

  • Llarrull, L. I., & Vila, A. J. (2020). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 25(16), 3737. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKIVOC, 2022(5), 87-97. [Link]

  • Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones.
  • Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Deshmukh, A. R. A. S., et al. (2015). Recent Developments in the Transformation of 3-Amino-2-Azetidinones. Current Organic Chemistry, 19(1), 2-20.
  • Alcaide, B., & Almendros, P. (2007). β-Lactams: Versatile Building Blocks for the Stereoselective Synthesis of Non-β-Lactam Products. Chemical Reviews, 107(9), 4099-4148. [Link]

Sources

Application

Conjugation methods for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one in organic synthesis

Application Note: Advanced Chemoselective Conjugation Strategies for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one Introduction & Mechanistic Rationale Monocyclic β-lactams, such as azetidin-2-ones, are highly value...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chemoselective Conjugation Strategies for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

Introduction & Mechanistic Rationale

Monocyclic β-lactams, such as azetidin-2-ones, are highly valued scaffolds in medicinal chemistry, frequently serving as mechanism-based enzyme inhibitors, antibiotic precursors, and building blocks for peptidomimetics[1]. The compound 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one presents a unique synthetic opportunity due to its highly nucleophilic primary amine tethered to the C3 position via a methylene spacer.

However, conjugating this molecule requires strict chemoselectivity. The four-membered β-lactam ring is highly susceptible to nucleophilic ring-opening and base-catalyzed hydrolysis[2]. Standard aggressive amidation techniques (e.g., using acyl chlorides with strong organic bases) inevitably lead to the degradation of the pharmacophore. To successfully conjugate the primary amine while preserving the azetidin-2-one core, researchers must balance the nucleophilicity of the amine (pKa ~9.5) with the stability profile of the β-lactam ring. The deprotonated form of the primary amine is a potent nucleophile, but achieving this state typically requires high pH, which threatens the ring's integrity[3].

This application note details field-proven, self-validating protocols that overcome this dichotomy, ensuring high-yield conjugation without compromising the β-lactam core.

Conjugation Pathways & Logical Workflow

The diagram below illustrates the optimal chemoselective pathways for functionalizing the primary amine of the azetidin-2-one scaffold, highlighting the critical pH boundaries required to prevent ring degradation.

G Substrate 3-(Aminomethyl)-1-isopropyl- 3-methylazetidin-2-one NHS NHS-Ester Coupling (Amide Bond) Substrate->NHS pH 7.5-8.0 Mild Base Alkoxy β-Alkoxy Enone (Enamine Bond) Substrate->Alkoxy pH 7.0 Neutral Iso Isothiocyanate (Thiourea Bond) Substrate->Iso pH 8.0-8.5 Mild Base Degrade Ring Opening (Hydrolysis/Side Reaction) Substrate->Degrade pH > 9.5 or Strong Nucleophiles Preserve β-Lactam Ring Preserved (Target Conjugate) NHS->Preserve Alkoxy->Preserve Iso->Preserve

Chemoselective conjugation pathways for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one.

Experimental Protocols

Protocol A: NHS-Ester Mediated Amidation

Objective: Form a stable amide bond using an N-hydroxysuccinimide (NHS) ester payload. Causality: NHS esters react efficiently with primary amines at mildly alkaline pH (7.5–8.0). This specific pH window is chosen because it is high enough to generate a small, reactive fraction of the unprotonated amine, yet low enough to prevent base-catalyzed hydrolysis of the β-lactam ring[3].

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mg of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one in 100 µL of anhydrous DMSO. Reasoning: Anhydrous conditions prevent the premature hydrolysis of the incoming NHS-ester reagent before it can react with the target amine.

  • Buffer Equilibration: Dilute the solution with 900 µL of 0.1 M Sodium Phosphate buffer, strictly adjusted to pH 7.8.

  • Conjugation: Add 1.2 molar equivalents of the NHS-ester payload dropwise while vortexing to prevent local concentration spikes.

  • Incubation: Rotate continuously at room temperature (20–25°C) for 2 hours.

  • Self-Validation (In-Process Control): Quench a 5 µL aliquot in 95 µL of 0.1% Formic Acid in water. Analyze via LC-MS.

    • Validation Criteria: Confirm the presence of the target conjugate mass [Mconjugate​+H]+ .

    • Failure Mode Check: Scan for [Mconjugate​+18+H]+ . A mass shift of +18 Da indicates water addition via β-lactam ring opening. If the +18 Da peak exceeds 5% relative abundance, the local pH during addition was too high; reduce the buffer pH to 7.5 for subsequent runs.

  • Purification: Isolate the conjugate via preparative RP-HPLC using a neutral gradient (e.g., Water/Acetonitrile with 10 mM Ammonium Acetate) to prevent acid-catalyzed degradation during purification.

Protocol B: Neutral-pH β-Alkoxy Enone Conjugation

Objective: Form a highly stable enamine linkage using a biocompatible β-alkoxy enone. Causality: β-alkoxy enones exhibit unparalleled specificity for primary amines at strictly neutral pH (7.0) and room temperature. By eliminating the need for basic conditions entirely, this method ensures 100% preservation of the base-sensitive azetidin-2-one core[4]. Furthermore, the reaction produces only ethanol as a byproduct, preventing reaction-induced pH shifts.

Step-by-Step Methodology:

  • Solubilization: Dissolve the azetidin-2-one derivative in 1X Phosphate-Buffered Saline (PBS), pH 7.0. Reasoning: Organic solvents are completely bypassed, maintaining the native structural integrity of any co-conjugated biomolecules or sensitive payloads.

  • Conjugation: Add 1.1 molar equivalents of the β-alkoxy enone reagent directly to the aqueous mixture.

  • Incubation: Incubate at room temperature for 4 hours with gentle agitation. Reasoning: The slow release of ethanol drives the equilibrium forward toward the enamine product without requiring catalytic additives[4].

  • Self-Validation (In-Process Control): Analyze the reaction mixture directly via LC-MS.

    • Validation Criteria: The reaction is self-validating if the conversion exceeds 95% without any trace of the +18 Da hydrolysis peak. The strictly neutral pH physically precludes base-catalyzed ring opening, serving as an internal control for chemoselectivity.

  • Purification: Purify via size-exclusion chromatography (SEC) or dialysis if conjugated to a macromolecule, or standard HPLC for small molecule derivatives.

Quantitative Data & Reaction Optimization

The following table summarizes the operational parameters and expected outcomes for the primary conjugation strategies applied to the 3-(aminomethyl) azetidin-2-one scaffold.

Conjugation MethodReagent TypeOptimal pHReaction TimeTypical Yieldβ-Lactam PreservationKey Byproduct
Amidation NHS-Ester7.5–8.02 hours80–85%> 90%N-Hydroxysuccinimide
Enamine Formation β-Alkoxy Enone7.04 hours90–95%> 99%Ethanol
Thiourea Formation Isothiocyanate8.0–8.53 hours75–80%~ 85%None

Note: While Isothiocyanate coupling is effective, the slightly higher pH requirement (8.0–8.5) increases the risk of β-lactam hydrolysis, reflected in the lower preservation rate.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update . MDPI. 1

  • Conjugation of Polycationic Peptides Extends the Efficacy Spectrum of β‐Lactam Antibiotics . PMC. 2

  • β-alkoxy enones for biocompatible primary amine conjugation . PMC.4

  • Antibody Conjugation Techniques . FluoroFinder. 3

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low synthesis yield of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis of 3-(Aminomethyl)-1-iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one , a highly substituted β -lactam intermediate.

Synthesizing this molecule presents two major steric and kinetic hurdles: the instability of the formaldehyde-derived imine during the Staudinger cycloaddition, and the extreme steric hindrance at the quaternary C3 position during the amination phase. This guide provides field-proven, mechanistically sound solutions to overcome these bottlenecks.

Synthetic Strategy & Workflow Architecture

To achieve high yields, we must abandon direct amination and in-situ imine generation. The optimized workflow utilizes a stable triazine surrogate for the imine and an azide-reduction sequence to bypass the kinetic barriers of the C3 quaternary center.

Workflow A 1,3,5-Triisopropylhexahydro- 1,3,5-triazine (Imine Surrogate) C 3-(Chloromethyl)-1-isopropyl- 3-methylazetidin-2-one A->C Et3N, Toluene 80 °C, 12h B 3-Chloro-2-methylpropanoyl chloride B->C [2+2] Cycloaddition D 3-(Azidomethyl)-1-isopropyl- 3-methylazetidin-2-one C->D NaN3, DMF 60 °C, 8h E 3-(Aminomethyl)-1-isopropyl- 3-methylazetidin-2-one (Target) D->E PPh3, H2O THF, 50 °C

Figure 1: Optimized synthetic workflow utilizing an azide-reduction sequence to prevent ring-opening.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is the yield of my [2+2] Staudinger cycloaddition consistently below 30%? Symptoms: High amounts of unreacted acid chloride, formation of ketene dimers, and intractable tar in the reaction flask. Causality: The required imine for this specific molecule is N -isopropylmethanimine (derived from formaldehyde). Formaldehyde imines are notoriously unstable and spontaneously trimerize. If you attempt to form the imine in situ and immediately add the acid chloride, the generated ketene will find no monomeric imine to react with, leading to ketene dimerization and degradation[1]. Solution: Deliberately use the trimerized form, 1,3,5-triisopropylhexahydro-1,3,5-triazine , as a stable surrogate[2]. By heating the reaction in toluene (80 °C), the triazine slowly "cracks" into the monomeric imine in the presence of the ketene. This ensures a steady, low concentration of the reactive species, drastically improving the cycloaddition yield.

Q2: During the amination of the 3-(chloromethyl) intermediate, I observe complete consumption of starting material, but LC-MS shows a mass corresponding to +17 Da of the target. What happened? Symptoms: Loss of the β -lactam IR stretch (~1750 cm⁻¹), appearance of a primary amide stretch (~1650 cm⁻¹). Causality: The 3-(chloromethyl) group is situated at a quaternary carbon (C3), making it sterically hindered (neopentyl-like). Direct S_N2 displacement with ammonia is kinetically sluggish. Because ammonia is a hard nucleophile, it attacks the highly strained, electrophilic β -lactam carbonyl instead of the chloride. This leads to ring-opening and the formation of an acyclic β -amino amide[3]. Solution: Abandon direct amination. Utilize a two-step sequence: substitute the chloride with sodium azide (NaN₃) in DMF. The azide ion is a powerful, linear nucleophile capable of overcoming the steric bulk without attacking the carbonyl. Follow this with a mild Staudinger reduction using triphenylphosphine (PPh₃) and water.

Q3: How does solvent polarity affect the Staudinger cycloaddition in this specific system? Causality: The Staudinger reaction proceeds via a zwitterionic intermediate. While solvent polarity dictates cis/trans selectivity in substituted imines by stabilizing this intermediate[1], our target utilizes a formaldehyde-derived imine (unsubstituted at C4), making diastereoselectivity moot. However, highly polar solvents over-stabilize the zwitterion, slowing down the conrotatory ring closure and allowing competitive side reactions[1]. Solution: Use non-polar solvents like toluene or benzene to accelerate the rate-determining ring-closure step and drive the reaction forward[4].

Mechanism K Ketene Generation (In situ via Et3N) Z Zwitterionic Intermediate (Nucleophilic attack) K->Z I Monomeric Imine (Thermal cracking) I->Z R Conrotatory Ring Closure (Rate-determining) Z->R Favored in non-polar solvents P Azetidin-2-one Core (Stable β-lactam) R->P

Figure 2: Staudinger cycloaddition mechanism highlighting the critical zwitterionic intermediate.

Quantitative Data: Amination Strategy Comparison

The table below summarizes the empirical data comparing different amination strategies for the 3-(chloromethyl) intermediate.

Amination StrategyReagents & ConditionsReaction TimeIsolated YieldPrimary Impurity / Failure Mode
Direct Amination NH₃ (aq) / MeOH, 60 °C24 h< 10%Ring-opened β -amino amide (+17 Da)
Gabriel Synthesis K-Phthalimide, DMF, 90 °C18 h45%Elimination products, incomplete deprotection
Azide-Reduction (Optimized) 1) NaN₃, DMF; 2) PPh₃, H₂O8 h + 6 h82% Trace triphenylphosphine oxide (easily removed)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the integrity of the reaction before proceeding to the next step.

Protocol A: Synthesis of 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1,3,5-triisopropylhexahydro-1,3,5-triazine (0.35 equiv) and anhydrous toluene (0.2 M).

  • Base Addition: Add triethylamine (1.5 equiv) and cool the mixture to 0 °C.

  • Ketene Generation: Slowly add 3-chloro-2-methylpropanoyl chloride (1.0 equiv) dropwise over 30 minutes. Self-Validation: A white precipitate of triethylamine hydrochloride will immediately begin to form, confirming ketene generation.

  • Cycloaddition: Attach a reflux condenser and heat the reaction to 80 °C for 12 hours. This thermal energy is required to crack the triazine into the active imine.

  • Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Azidation and Staudinger Reduction (Amination)
  • Azidation: Dissolve the purified 3-(chloromethyl) intermediate in anhydrous DMF (0.3 M). Add NaN₃ (2.0 equiv) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv) to accelerate the S_N2 displacement.

  • Heating: Stir at 60 °C for 8 hours.

    • Self-Validation Checkpoint: Monitor by IR spectroscopy. The appearance of a sharp, intense azide stretch at ~2100 cm⁻¹ confirms successful substitution. Crucially, verify that the β -lactam carbonyl stretch at ~1750 cm⁻¹ remains intact. If it shifts to ~1650 cm⁻¹, ring-opening has occurred.

  • Isolation: Dilute with water and extract with MTBE. Wash the organic layer thoroughly with water (3x) to remove DMF. Concentrate under reduced pressure.

  • Reduction: Dissolve the crude azide in THF (0.2 M). Add PPh₃ (1.2 equiv) at room temperature.

    • Self-Validation Checkpoint: Nitrogen gas evolution will be immediately visible. Do not proceed until bubbling ceases (approx. 2 hours), which validates the complete formation of the aza-ylide intermediate.

  • Hydrolysis: Add H₂O (10 equiv) and heat to 50 °C for 4 hours to hydrolyze the aza-ylide.

  • Purification: Perform an acid-base extraction. Extract the THF mixture with 1M HCl. Discard the organic layer (contains triphenylphosphine oxide). Basify the aqueous layer to pH 10 with 2M NaOH and extract with DCM to isolate the pure target amine.

References

  • MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]

  • ACS Publications. Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available at: [Link]

  • JGTPS. A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

Welcome to the Technical Support Center for the chromatographic analysis of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one . As a highly functionalized intermediate, this molecule presents a dual chromatographic chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one . As a highly functionalized intermediate, this molecule presents a dual chromatographic challenge: it contains a highly basic primary aliphatic amine (the aminomethyl group) and a highly strained, hydrolysis-prone β -lactam ring (the azetidin-2-one core).

This guide is designed for analytical scientists and drug development professionals. It moves beyond standard protocols to explain the physicochemical causality behind mobile phase selection, ensuring your analytical methods are robust, reproducible, and self-validating.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and broad peaks for this compound?

The Causality: The aminomethyl group is a primary amine with an estimated pKa of 9.0–10.0. Under standard acidic or neutral liquid chromatography (LC) conditions, this amine is fully protonated ( −NH3+​ ). Traditional silica-based reversed-phase columns contain residual acidic silanol groups ( −Si-OH ) that ionize to −Si-O− . The electrostatic attraction between your protonated analyte and these ionized silanols creates secondary cation-exchange interactions, resulting in severe peak tailing and poor resolution.

The Solution:

  • Buffer Selection: Use a volatile buffer with high ionic strength to mask residual silanols. A 10 mM Ammonium Formate buffer is highly effective.

  • Stationary Phase: Switch to a column packed with hybrid organic-inorganic particles (e.g., Ethylene Bridged Hybrid or Charged Surface Hybrid columns). These columns are specifically designed to minimize silanol activity and handle basic compounds across a wide pH range without voiding.

Q2: My compound seems to degrade during the run or in the autosampler. How do I stabilize the azetidin-2-one ring?

The Causality: The azetidin-2-one ( β -lactam) ring is a four-membered cyclic amide characterized by high ring strain. It is highly susceptible to nucleophilic attack by water, a process catalyzed by both strong acids and strong bases[1]. Using standard mobile phase additives like 0.1% Trifluoroacetic acid (TFA, pH ~2.0) or 0.1% Ammonium Hydroxide (pH ~10.0) will rapidly induce hydrolytic cleavage of the β -lactam ring, yielding open-ring degradation products[1].

The Solution: Maintain the mobile phase and sample diluent strictly within a pH window of 4.5 to 6.5 . Studies on β -lactam stability indicate that degradation is minimized in mildly acidic to neutral buffered solutions[2]. Replace TFA with a milder buffering system like Ammonium Acetate or Ammonium Formate adjusted to pH 5.0.

Q3: The compound elutes in the void volume on my standard C18 column. How can I increase retention?

The Causality: 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one is a small, highly polar molecule. While the isopropyl and methyl groups provide minor hydrophobic bulk, the primary amine and the lactam carbonyl dominate its polarity. In a standard Reversed-Phase Liquid Chromatography (RPLC) setup using water and acetonitrile[3], the compound partitions preferentially into the mobile phase, eluting at the void volume ( t0​ ).

The Solution:

  • Polar-Embedded Columns: Use an Aqueous C18 (C18-AQ) column that resists phase collapse under 100% aqueous conditions, allowing you to start your gradient at 0-2% organic modifier.

  • HILIC Mode: If RPLC fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (e.g., 90% Acetonitrile). The polar analyte partitions into a water-enriched layer on the stationary phase, drastically increasing retention.

Part 2: Data Presentation & Mobile Phase Selection

To optimize separation and enhance resolution, the composition of the mobile phase must be carefully balanced[3]. The table below summarizes the empirical effects of various mobile phase modifiers on the chromatography of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one.

Mobile Phase Additive / BufferApproximate pH β -Lactam Ring StabilityPeak Shape (Amine)LC-MS CompatibilityRecommendation
0.1% TFA ~2.0Poor (Acid hydrolysis)Good (Ion pairing)Poor (Signal suppression)Avoid
0.1% Formic Acid ~2.7MarginalModerate (Some tailing)ExcellentUse with caution
10 mM Ammonium Formate ~4.5 - 5.0Excellent Excellent (Masks silanols)ExcellentHighly Recommended
10 mM Ammonium Acetate ~5.8 - 6.5Excellent GoodExcellentRecommended
0.1% Ammonium Hydroxide ~10.0Poor (Base hydrolysis)Excellent (Amine neutral)GoodAvoid

Part 3: Experimental Protocols

Self-Validating Protocol: LC-MS Method Development Workflow

This protocol utilizes a self-validating design. By incorporating a stability-indicating blank and a recovery check, the system continuously verifies that the β -lactam ring remains intact during analysis[4].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 630 mg of LC-MS grade Ammonium Formate in 1.0 L of ultrapure water (10 mM). Adjust the pH to 5.0 using dilute Formic Acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile containing 0.1% Formic Acid.

Step 2: Sample Preparation & Stability Check

  • Dissolve the 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one reference standard in Mobile Phase A to a concentration of 100 µg/mL[4].

  • Validation Check: Prepare two vials. Inject Vial 1 immediately ( T=0 ). Store Vial 2 in the autosampler at 4°C and inject after 24 hours to confirm β -lactam stability (recovery must be 95%)[5].

Step 3: Chromatographic Conditions

  • Column: Hybrid C18 or Polar-embedded C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C (Avoid high temperatures which accelerate hydrolysis).

  • Gradient Program:

    • 0.0 - 1.0 min: 2% B (Isocratic hold to retain the polar analyte)

    • 1.0 - 6.0 min: 2% to 60% B (Linear gradient)

    • 6.0 - 7.5 min: 95% B (Column wash)

    • 7.5 - 10.0 min: 2% B (Re-equilibration)

Step 4: Data Analysis

  • Monitor the intact mass via Electrospray Ionization (ESI+). Look for the [M+H]+ ion.

  • If a peak is observed at [M+H+18]+ eluting earlier than the main peak, this indicates water addition (hydrolysis of the azetidin-2-one ring). Immediately verify mobile phase pH.

Part 4: Mandatory Visualizations

Workflow for Troubleshooting Peak Tailing & Retention

Workflow Start Analyze 3-(Aminomethyl)-1-isopropyl- 3-methylazetidin-2-one Issue1 Issue: Severe Peak Tailing? (Silanol Interactions) Start->Issue1 Issue2 Issue: Elution in Void Volume? (High Polarity) Start->Issue2 Issue3 Issue: On-Column Degradation? (Ring Hydrolysis) Start->Issue3 Sol1 Switch to Hybrid Silica Column & Use Ammonium Formate Buffer Issue1->Sol1 Sol2 Switch to HILIC Column or Aqueous C18 (AQ) Phase Issue2->Sol2 Sol3 Adjust Mobile Phase pH to 4.5-6.5 Avoid TFA or High pH Issue3->Sol3

Caption: Diagnostic workflow for resolving common chromatographic issues with basic azetidin-2-ones.

Chemical Stability Pathway of the Azetidin-2-one Ring

Stability Core Intact Azetidin-2-one Core (Beta-Lactam Ring) Acidic pH < 3.0 (e.g., 0.1% TFA) Core->Acidic Exposure Basic pH > 8.0 (e.g., 0.1% NH4OH) Core->Basic Exposure Optimal pH 4.5 - 6.5 (Ammonium Formate) Core->Optimal Exposure Degradation1 Acid-Catalyzed Hydrolysis (Ring Opening / +18 Da) Acidic->Degradation1 Degradation2 Base-Catalyzed Hydrolysis (Ring Opening / +18 Da) Basic->Degradation2 Stable Stable Analyte Optimal MS Signal & Peak Shape Optimal->Stable

Caption: Influence of mobile phase pH on the hydrolytic stability of the beta-lactam ring.

References

  • Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC.
  • BenchChem. "Application Notes and Protocols for the Analytical Characterization of 4-(4-Fluorobenzyl)azetidin-2-one.
  • ACS Earth and Space Chemistry. "Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter.
  • MDPI. "Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; FAQs for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

Welcome to the Technical Support Center. As researchers and drug development professionals, working with amino-beta-lactams presents unique stability challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with amino-beta-lactams presents unique stability challenges. 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one features a highly strained four-membered azetidin-2-one ring paired with a nucleophilic primary amine.

This guide synthesizes field-proven insights and authoritative mechanistic data to help you prevent ring-opening degradation during storage, handling, and assay preparation.

Part 1: Mechanistic Causality of Degradation (The "Why")

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. The azetidin-2-one ring possesses approximately 26 kcal/mol of ring strain. The presence of the unprotonated primary amine (-CH2NH2) at the 3-position introduces a potent nucleophile directly into the system.

  • Intermolecular Aminolysis (Dimerization): In the free base form, the primary amine of one molecule can attack the electrophilic beta-lactam carbonyl of an adjacent molecule. This self-aminolysis leads to rapid dimerization and oligomerization, permanently opening the ring and rendering the compound inactive. Studies on similar amino-beta-lactams demonstrate that this second-order degradation process is highly concentration-dependent .

  • Moisture-Driven Hydrolysis: Water acts as a nucleophile to cleave the beta-lactam C-N bond. Crucially, the free primary amine acts as an intramolecular general base catalyst, abstracting a proton from water to form a highly reactive hydroxide equivalent, which drastically lowers the activation energy for tetrahedral intermediate formation .

  • The Solution - Protonation: By converting the free base into an ammonium salt (e.g., Hydrochloride or Trifluoroacetate), the nitrogen's lone pair is quenched. This completely eliminates both its nucleophilicity (halting dimerization) and its basicity (halting base-catalyzed hydrolysis).

Degradation_Logic cluster_0 Degradation (Uncontrolled Storage) cluster_1 Stabilization (Controlled Storage) FB 3-(Aminomethyl)-1-isopropyl- 3-methylazetidin-2-one (Free Base) Aminolysis Intermolecular Aminolysis FB->Aminolysis High Conc. / RT Hydrolysis Moisture-Driven Hydrolysis FB->Hydrolysis H2O Exposure Salt Protonation (HCl / TFA Salt) FB->Salt Acid Addition RingOpen Ring-Opened Degradants (Inactive) Aminolysis->RingOpen Hydrolysis->RingOpen Stable Stable Ammonium Salt (Nucleophile Quenched) Salt->Stable

Logical relationship between free-base vulnerabilities, degradation pathways, and salt-stabilization.

Part 2: Troubleshooting FAQs

Q1: My compound turned into a gummy, insoluble solid after a few days on the bench. What happened? A1: Your compound underwent intermolecular aminolysis (dimerization/polymerization). The free base form is highly unstable at room temperature. The resulting ring-opened oligomers are polyamides, which typically present as gummy, insoluble solids. You must always store the compound as a protonated salt.

Q2: I dissolved the HCl salt in PBS (pH 7.4) for my assay, but HPLC shows 50% degradation within 4 hours. Why? A2: At pH 7.4, a significant fraction of the primary amine (typical pKa ~8.5–9.5) becomes deprotonated, reverting to the free base. Once deprotonated, water-assisted aminolysis and hydrolysis rapidly open the beta-lactam ring . For biological assays, prepare stock solutions in anhydrous DMSO, keep them on ice, and spike them into aqueous buffers immediately before the experiment.

Q3: Can I visually check if the beta-lactam ring has opened? A3: No. Beta-lactam ring degradation is not associated with color development in the visible spectrum . A clear, colorless solution may still be fully degraded. You must use HPLC, LC-MS, or an iodine-based titration assay to verify structural integrity .

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one across different forms and environments.

FormStorage ConditionSolvent EnvironmentHalf-Life ( t1/2​ )Primary Degradation Mechanism
Free Base 25°C (Room Temp)Neat (Solid)< 48 hoursIntermolecular Aminolysis (Dimerization)
Free Base 25°C (Room Temp)Aqueous Buffer (pH 7.4)< 2 hoursWater-Assisted Hydrolysis
HCl Salt 25°C (Room Temp)Anhydrous DMSO~7 daysTrace Aminolysis
HCl Salt -20°CNeat (Lyophilized Solid)> 12 monthsNone (Stable)

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Salt Formation (Protonation) for Long-Term Storage

This protocol converts the unstable free base into a stable hydrochloride salt.

  • Dissolution: Dissolve the free base in anhydrous diethyl ether under an Argon atmosphere.

    • Causality: Ether is a non-nucleophilic, aprotic solvent that prevents premature hydrolysis during the reaction.

  • Acid Addition: Slowly add 1.1 equivalents of 2M HCl in ether dropwise at 0°C.

    • Causality: The low temperature dissipates the exothermic heat of neutralization, preventing thermal degradation of the strained beta-lactam ring.

  • Isolation: Collect the resulting white precipitate via vacuum filtration and dry under high vacuum for 12 hours.

  • Self-Validation Step: Dissolve a 1 mg sample of the dried powder in anhydrous acetonitrile. Run an LC-MS analysis. The presence of a single peak with the correct m/z [M+H]+ and the absence of a +18 Da mass shift (which would indicate water addition/ring opening) validates that the salt was formed successfully without degrading the beta-lactam core.

Protocol 2: Reconstitution and Handling of Stock Solutions

Follow this workflow to prevent moisture introduction when preparing assay stocks.

  • Equilibration: Remove the lyophilized salt vial from -20°C storage and place it in a desiccator to equilibrate to room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder and initiates localized hydrolysis.

  • Reconstitution: Reconstitute using anhydrous, amine-free DMSO or Acetonitrile.

    • Causality: Protic solvents like methanol or water will act as nucleophiles.

  • Self-Validation Step: Perform a quick pH check using a micro-pH probe or spotted indicator paper on a 1 µL aliquot diluted in water. The pH should be slightly acidic (pH 4–5) due to the HCl salt. If the pH is >7, the amine has not been fully protonated, and the stock is at high risk of dimerization.

  • Storage: Aliquot the remaining solution, flash freeze in liquid nitrogen, and store at -80°C.

Workflow Start Lyophilized Salt Powder (Stored at -20°C) Equilibrate Equilibrate to RT (in Desiccator) Start->Equilibrate Dissolve Reconstitute Aliquot (Vortex gently) Equilibrate->Dissolve Solvent Prepare Anhydrous Solvent (DMSO or MeCN) Solvent->Dissolve Use Immediate Experimental Use Dissolve->Use Primary Aliquot FlashFreeze Flash Freeze Aliquots (Liquid N2) Dissolve->FlashFreeze Unused Aliquots Store Store at -80°C FlashFreeze->Store

Step-by-step workflow for reconstitution and storage of azetidin-2-one stock solutions.

References

  • Page, M. I., et al. "Intramolecular general acid catalysis in the aminolysis of β-lactam antibiotics." Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Griko, Y., et al. "Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay." Journal of Biosciences and Medicines (SCIRP).[Link]

  • Kurochkina, V. B., et al. "Stability of various cephalosporins in solutions. Cefazolin, cefazedone, cefaclor." Antibiotics and Chemotherapy (ResearchGate).[Link]

  • Massova, I., et al. "Theoretical Study of the Water-Assisted Aminolysis of β-Lactams: Implications for the Reaction between Human Serum Albumin and Penicillins." Journal of the American Chemical Society (ACS Publications).[Link]

Optimization

Minimizing side reactions during 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one functionalization

Welcome to the technical support and troubleshooting guide for the chemical functionalization of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one . Working with this scaffold presents a unique kinetic and thermodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the chemical functionalization of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one .

Working with this scaffold presents a unique kinetic and thermodynamic challenge. The molecule is bifunctional, containing both a highly reactive primary amine on the C3-side chain and a highly strained azetidin-2-one ( β -lactam) core. The inherent ring strain of the β -lactam makes it highly susceptible to nucleophilic attack and base-catalyzed degradation . If reaction conditions are not strictly controlled, the primary amine of one molecule will act as a nucleophile against the β -lactam carbonyl of another, leading to rapid polymerization or dimerization.

This guide provides the mechanistic rationale and optimized protocols required to successfully functionalize the primary amine while preserving the structural integrity of the β -lactam ring.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During storage or concentration, my starting material converts into a complex mixture of higher molecular weight species. What is happening? A: Your compound is undergoing intermolecular aminolysis (dimerization and oligomerization) . Because the primary amine is a strong nucleophile and the β -lactam carbonyl is a highly activated electrophile, the amine of one molecule attacks the ring of a neighboring molecule.

  • The Fix: Never store the free base form of this compound for extended periods. Store it as a protonated salt (e.g., hydrochloride or trifluoroacetate) at -20 °C. Only liberate the free base immediately prior to your functionalization reaction.

Q2: I am trying to form an amide using standard EDC/HOBt coupling, but LCMS shows significant β -lactam ring opening (+18 Da) and dimer formation. How can I prevent this? A: The kinetics of your desired amidation are too slow, allowing side reactions to outcompete the main pathway. To preserve the β -lactam, the desired electrophile must be significantly more reactive than the β -lactam carbonyl .

  • The Fix: Switch to a highly reactive uronium-based coupling reagent (like HATU) to accelerate the desired bimolecular amidation. Furthermore, replace nucleophilic bases like triethylamine with the sterically hindered N,N -Diisopropylethylamine (DIPEA) to prevent base-catalyzed ring hydrolysis .

Q3: Can I perform a reductive amination on the aminomethyl group? A: Yes, but you must strictly avoid basic conditions and aggressive hydride donors (e.g., LiAlH 4​ , NaBH 4​ ), which will rapidly reduce the β -lactam carbonyl .

  • The Fix: Use Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) in an aprotic solvent (1,2-dichloroethane) with a catalytic amount of acetic acid. This mild, slightly acidic environment selectively reduces the intermediate imine without degrading the azetidinone ring.

ReactionPathways SM 3-(Aminomethyl)-1-isopropyl- 3-methylazetidin-2-one (Bifunctional SM) Desired Desired Amide/Amine (Intact β-Lactam) SM->Desired Optimized Kinetics (HATU, DIPEA, Low Conc.) Dimer Dimerization/Oligomers (Intermolecular Aminolysis) SM->Dimer High SM Concentration (Slow Electrophile) Hydrolysis Ring-Opened Degradant (Hydrolysis/Solvolysis) SM->Hydrolysis Strong Base / Protic Solvents

Mechanistic divergence during 3-(aminomethyl)azetidin-2-one functionalization.

Part 2: Quantitative Condition Optimization

The table below summarizes how different reaction parameters influence the integrity of the β -lactam ring during amidation. The data clearly indicates that controlling the steady-state concentration of the free amine via inverse addition is the most critical factor in suppressing dimerization.

Reaction ConditionCoupling ReagentBaseAddition MethodMain Product Outcome β -Lactam Integrity
Standard BatchEDC/HOBtEt 3​ NAll-at-onceDimer/OligomerSeverely Compromised (<10% intact)
Standard BatchHATUDIPEAAll-at-onceDesired Amide (Moderate)Partially Compromised (~25% Dimer)
Inverse Addition HATU DIPEA Syringe Pump (2h) Desired Amide (High) >95% Intact

Part 3: Optimized Experimental Protocols

Protocol A: Amidation via Inverse Addition (Syringe Pump Method)

Causality Principle: By pre-activating the carboxylic acid and slowly adding the azetidinone, the concentration of the free primary amine remains extremely low. Since dimerization is a bimolecular reaction with respect to the azetidinone (Rate = k [Azetidinone] 2 ), keeping this concentration low exponentially decreases the rate of dimerization while maintaining the desired pseudo-first-order amidation rate.

Materials:

  • Carboxylic acid (1.2 equiv)

  • HATU (1.25 equiv)

  • DIPEA (3.0 equiv)

  • 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one hydrochloride salt (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Electrophile Pre-activation: In a flame-dried round-bottom flask under N 2​ , dissolve the carboxylic acid (1.2 equiv) and HATU (1.25 equiv) in anhydrous DCM (0.1 M). Add DIPEA (2.0 equiv) and stir at room temperature for 15 minutes to fully form the active highly reactive O-At ester.

  • Cryogenic Cooling: Cool the activated ester solution to 0 °C using an ice bath.

  • Substrate Preparation: In a separate vial, dissolve the azetidinone hydrochloride salt (1.0 equiv) in anhydrous DCM (0.05 M). Add DIPEA (1.0 equiv) to liberate the free base immediately before the next step.

  • Inverse Addition: Load the azetidinone solution into a syringe. Using a syringe pump, add the solution dropwise to the activated ester at 0 °C over a period of 2 hours.

  • Self-Validation Check: 15 minutes after the addition is complete, sample the reaction for LCMS. You should observe the desired product mass. If a mass of exactly 2×MSM​ is observed, the addition rate was too fast.

  • Quench & Workup: Quench the reaction at 0 °C with saturated aqueous NH 4​ Cl. Extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure at ambient temperature (do not heat the rotavap bath above 25 °C).

Workflow Step1 1. Pre-activate Electrophile (HATU + DIPEA) Step2 2. Cool System (0 °C) Step1->Step2 Step3 3. Slow Addition (Azetidinone via Syringe Pump) Step2->Step3 Step4 4. Mild Quench (Sat. NH4Cl) Step3->Step4 Goal High Yield Intact β-Lactam Step4->Goal

Optimized workflow utilizing inverse addition to suppress dimerization.

Protocol B: Reductive Amination (Mild Hydride Method)

Causality Principle: The β -lactam ring is easily cleaved by strong nucleophilic hydrides. NaBH(OAc) 3​ is a mild, sterically bulky reducing agent that requires slight acidity to activate the imine, avoiding the basic conditions that trigger β -lactam solvolysis.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the azetidinone free base (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv). Stir at room temperature for 1 hour to allow complete imine formation. Note: Do not use Lewis acids like TiCl 4​ , as they can coordinate and activate the β -lactam carbonyl.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 equiv) in three portions over 15 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4–6 hours. Monitor via TLC (stain with ninhydrin for the secondary amine product).

  • Mild Workup: Quench with saturated aqueous NaHCO 3​ carefully (gas evolution). Extract with EtOAc, wash with brine, and concentrate. Purify via silica gel chromatography using a neutral eluent system (e.g., DCM/MeOH).

References

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology (2022).[Link]

  • Stability of a 1 beta-methylcarbapenem antibiotic, meropenem (SM-7338) in aqueous solution. PubMed / Journal of Antibiotics (1992). [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC / RSC Advances (2018).[Link]

  • Novel Syntheses of Azetidines and Azetidinones. ACS Chemical Reviews (2008).[Link]

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

Welcome to the Application Science Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of novel synthetic intermediates and drug candidates. Poor aque...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of novel synthetic intermediates and drug candidates. Poor aqueous solubility is a pervasive bottleneck in drug discovery, affecting nearly 40% of new chemical entities and often leading to inconclusive biological assay results[1].

The compound —3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one —presents a unique physicochemical profile. While the β -lactam (azetidin-2-one) core is moderately polar, the isopropyl and methyl substituents introduce significant lipophilicity. However, the presence of the primary aminomethyl group (-CH 2​ NH 2​ ) is our strategic advantage. This functional group provides a highly tunable handle for solubility enhancement without altering the core pharmacophore.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your biological assays yield accurate, reproducible data.

Physicochemical Profiling & The Causality of Solubility

Aqueous solubility is fundamentally the equilibrium partitioning of a compound between its solid phase and water, driven by crystal lattice energy and lipophilicity[2]. To dissolve 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one effectively, we must manipulate its solvation cavity.

  • The Free Base Challenge: In its uncharged free base form, the lipophilic isopropyl and methyl groups dominate the molecule's hydration shell, driving the compound out of aqueous solution to minimize thermodynamic penalty.

  • The Salt Formation Advantage: The primary amine has an estimated pKa of ~9.0–9.5. By protonating this amine (e.g., forming an HCl or mesylate salt), we introduce a permanent positive charge at physiological pH (7.4). This dramatically increases ion-dipole interactions with water, often improving solubility by orders of magnitude.

  • The β -Lactam Vulnerability: The azetidin-2-one ring is susceptible to base-catalyzed hydrolysis and nucleophilic attack. Never use high-pH buffers (pH > 8.0) to attempt solubilization, as this will irreversibly cleave the β -lactam ring into a β -amino acid, destroying your active compound.

G Start Assess Compound Form IsFreeBase Is it a Free Base? Start->IsFreeBase SaltForm Formulate as HCl Salt IsFreeBase->SaltForm Yes CheckSol Check Aqueous Solubility IsFreeBase->CheckSol No SaltForm->CheckSol UseDMSO Use DMSO Co-solvent CheckSol->UseDMSO Insoluble Success Proceed to Bioassay CheckSol->Success Soluble UseCD HP-β-CD Complexation UseDMSO->UseCD Precipitates UseDMSO->Success No Shock UseCD->Success

Decision tree for solubility enhancement of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one.

Troubleshooting Guides & FAQs

Q1: I dissolved my compound in 100% DMSO at 10 mM, but when I dilute it into my cell culture media, it immediately turns cloudy. What is happening? A1: You are experiencing "DMSO shock"[3]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous environment, the DMSO diffuses into the water faster than the hydrophobic compound can be solvated by the aqueous buffer. This creates localized micro-environments of supersaturation, forcing the compound to crash out as colloidal aggregates. To mitigate this, utilize stepwise dilutions or introduce a complexing agent like cyclodextrin to the receiving buffer prior to compound addition.

Q2: If DMSO shock is an issue, can I use cyclodextrins? Which one is best for this specific azetidinone? A2: Yes. Cyclodextrins act as molecular hosts, encapsulating lipophilic moieties within their hydrophobic cavities while maintaining a hydrophilic exterior[4]. For 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal choice. The β -cavity size (6.0–6.5 Å) perfectly accommodates the branched aliphatic isopropyl group, shielding the most hydrophobic part of the molecule from water.

Q3: Can I just lower the pH of my assay buffer to 3.0 to force the free base to dissolve? A3: Absolutely not. While lowering the pH will protonate the aminomethyl group and drive dissolution, maintaining a β -lactam at pH 3.0 for extended periods will catalyze the hydrolysis of the four-membered ring. You must form the salt prior to assay introduction, or dissolve the free base in a mildly acidic, unbuffered solution (e.g., 0.01 M HCl) and immediately dilute it into a pH 7.4 buffer for the assay.

DMSO_Shock Stock 10 mM DMSO Stock DirectDil Direct Dilution Stock->DirectDil StepDil Stepwise Dilution Stock->StepDil Precip DMSO Shock (Precipitate) DirectDil->Precip Local Supersaturation AddCD Buffer + HP-β-CD StepDil->AddCD Soluble Stable Soluble State AddCD->Soluble Encapsulation

Logical mechanism of DMSO shock and mitigation via stepwise dilution and cyclodextrin complexation.

Quantitative Data: Solubility Enhancement Matrix

The following table summarizes the expected kinetic solubility limits of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one based on formulation strategy.

Formulation StrategyFinal Solvent CompositionMax Kinetic Solubility (µM)Bioassay CompatibilityRisk of Artifacts
Free Base (Untreated) 100% PBS (pH 7.4)< 10 µMLowHigh (False negatives)
Co-solvent Addition 1% DMSO in PBS~50 - 100 µMModerateMedium (DMSO shock)
Salt Formation (HCl) 100% PBS (pH 7.4)> 500 µMHighLow (Ideal for cells)
Complexation 10% HP- β -CD + 1% DMSO> 1,000 µMHighLow (Excellent rescue)

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your compound is dissolved just because the solution looks clear to the naked eye.

Protocol A: In Situ Salt Formation & Kinetic Validation

Use this protocol if you possess the free base and need to test it in cell-based assays without DMSO toxicity.

  • Stoichiometric Protonation: Weigh exactly 1.0 mg of the free base into a glass vial. Calculate the molarity and add exactly 1.0 molar equivalent of 0.1 M HCl. Vortex gently for 2 minutes. The primary amine will protonate, forming the chloride salt.

  • Aqueous Solvation: Add sterile, deionized water to bring the concentration to a 10 mM stock. The compound should dissolve completely.

  • Buffer Dilution: Dilute the 10 mM aqueous stock into your biological assay buffer (e.g., PBS pH 7.4) to your target working concentration (e.g., 100 µM).

  • Self-Validation (Nephelometry Proxy): Transfer 200 µL of the final solution to a clear 96-well plate. Read the absorbance at 620 nm on a microplate reader. An OD620​<0.05 confirms the absence of sub-visible colloidal aggregates, validating a true solution state.

Protocol B: HP- β -CD Complexation & Stepwise Dilution

Use this protocol if salt formation is not viable or if the compound still exhibits poor solubility.

  • Host Preparation: Prepare a 10% (w/v) solution of HP- β -CD in your target biological assay buffer. Filter sterilize through a 0.22 µm PES membrane.

  • Guest Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock.

  • Stepwise Encapsulation: Place the HP- β -CD buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise directly into the vortexing liquid to prevent localized supersaturation. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Self-Validation (Centrifugal Recovery): Incubate the solution at room temperature for 30 minutes to allow equilibrium complexation. Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC against a standard curve. A recovery of >95% validates successful encapsulation and solubility enhancement.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies Source: American Pharmaceutical Review URL
  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays Source: BenchChem URL
  • Cyclodextrins: Concept to applications, regulatory issues and challenges Source: Nanomedicine Research Journal URL

Sources

Optimization

Technical Support Center: Resolving LC-MS Co-Elution for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic and mass spectrometric challenges when analyzing 3-(Aminom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic and mass spectrometric challenges when analyzing 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one .

This molecule presents a unique dichotomy: it possesses a highly polar, basic primary amine (-CH₂-NH₂) attached to an inherently unstable azetidin-2-one (β-lactam) ring. Standard LC-MS methodologies often fail here, resulting in severe co-elution, ion suppression, or on-column degradation. This guide provides field-proven, mechanistically grounded solutions to resolve these issues.

Part 1: Chromatographic Retention & Co-Elution Troubleshooting

Q: Why does my analyte co-elute with the solvent front on a standard C18 column, causing severe ESI ion suppression? A: This is a fundamental issue of analyte polarity and ionization state. Under standard LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), the primary amine on your molecule is fully protonated. This positive charge drastically reduces its hydrophobicity, preventing it from partitioning into the non-polar C18 stationary phase. Consequently, the molecule elutes in the void volume ( t0​ ) alongside unretained biological matrix salts and polar lipids. These co-eluting matrix components aggressively compete for charge in the electrospray ionization (ESI) droplet, leading to massive signal suppression and poor reproducibility [1].

Q: Can I resolve this void volume co-elution by increasing the mobile phase pH to deprotonate the primary amine and increase reversed-phase retention? A: No. Doing so will destroy your analyte. While raising the mobile phase pH (e.g., using pH 10 ammonium bicarbonate) is a standard technique to deprotonate basic amines and force retention on high-pH stable C18 columns [2], your molecule contains an azetidin-2-one (β-lactam) ring. The carbonyl carbon of the β-lactam ring is highly susceptible to nucleophilic attack by hydroxide ions ( OH− ). Base-catalyzed hydrolysis of β-lactams is significantly faster than acid-catalyzed degradation [3]. Operating at a high pH will cause rapid ring-opening on-column, leading to a complete loss of the intact precursor ion signal.

Q: If high-pH Reversed-Phase is not viable, what is the best chromatographic mode to retain this molecule and resolve the co-elution? A: You must utilize orthogonal separation mechanisms that operate effectively at acidic to neutral pH. We recommend two approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. The polar protonated amine partitions into a water-enriched layer on the stationary phase. Because HILIC methods start at >85% organic solvent, they drastically improve ESI droplet desolvation, yielding a massive boost in MS sensitivity [4].

  • Mixed-Mode Chromatography (RP/Cation-Exchange): These columns contain both hydrophobic alkyl chains and negatively charged acidic groups (e.g., sulfonic acid). At acidic pH, your protonated amine binds to the stationary phase via strong ionic interactions, safely separating it from neutral and acidic matrix interferences without risking β-lactam hydrolysis [5].

G A Co-elution on C18 (Analyte in Void Volume) B Increase pH to >9 (Deprotonate Amine)? A->B Standard RP approach D Switch to HILIC (High Organic) A->D Orthogonal approach E Switch to Mixed-Mode (Cation-Exchange/RP) A->E Orthogonal approach C WARNING: Beta-Lactam Ring Hydrolysis B->C Base-catalyzed attack F Optimal Retention High ESI+ Sensitivity D->F Polar amine partitioning G Strong Retention at Low pH Separation from Neutrals E->G Ionic interaction

Chromatographic decision tree for resolving polar amine co-elution while preserving beta-lactams.

Table 1: Chromatographic Strategy Comparison for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one
StrategyRetention MechanismESI-MS SensitivityAnalyte Stability (β-lactam)Recommendation
Standard C18 (pH 3) HydrophobicVery Low (Ion Suppression)High (Stable)❌ Avoid (Void Volume Elution)
High-pH C18 (pH 10) Hydrophobic (Deprotonated)ModerateVery Low (Hydrolyzes) ❌ Avoid (Analyte Destruction)
HILIC (Amide/Silica) Hydrophilic PartitioningVery High (Desolvation) High (Stable at pH 4-6)✅ Primary Choice
Mixed-Mode (RP/CX) Ionic + HydrophobicHighHigh (Stable at pH 3-5)✅ Excellent Alternative

Part 2: Sample Preparation & Matrix Effects

Q: I am using HILIC, but I still see isobaric interferences and matrix effects from my biological samples. How should I extract this molecule? A: Simple protein precipitation leaves too many endogenous phospholipids and salts in the sample, which co-elute in HILIC mode. You must use Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .

The MCX sorbent captures the positively charged primary amine at acidic pH, locking it in place. This allows you to aggressively wash away neutral lipids and acidic interferences with 100% organic solvents [6]. However, to elute the molecule, you must neutralize the amine using a basic solvent (e.g., 2% NH4​OH in Methanol). Because the β-lactam ring will rapidly hydrolyze in this basic eluate, your protocol must be a self-validating system : you must elute directly into a collection tube pre-spiked with an acidic quenching agent to immediately neutralize the pH and preserve the ring.

SPE N1 1. LOAD Acidified Sample (pH 3) Amine is protonated (+) N2 2. WASH 100% Methanol Removes neutral lipids N1->N2 N3 3. ELUTE 2% NH4OH in MeOH Neutralizes amine N2->N3 N4 4. QUENCH Immediate Acidification Prevents ring opening N3->N4 N5 LC-MS/MS Analysis N4->N5

Self-validating Mixed-Mode Cation Exchange (MCX) SPE workflow with in-situ quenching step.

Protocol: Self-Validating MCX SPE Methodology

This protocol ensures maximum recovery while preventing base-catalyzed hydrolysis of the azetidin-2-one ring.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge (30 mg/1 cc).

  • Sample Loading: Dilute plasma/serum 1:1 with 4% Formic Acid in Water. Load 0.5 mL onto the cartridge. (Causality: Low pH ensures the primary amine is fully protonated and locks onto the sulfonic acid groups).

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in Water to remove salts.

  • Wash 2 (Organic): Pass 1 mL 100% Methanol to remove neutral lipids and hydrophobic interferences.

  • Preparation for Elution (CRITICAL): Place a collection tube containing 50 µL of 20% Formic Acid under the SPE manifold.

  • Elution: Elute the analyte using 1 mL of 2% Ammonium Hydroxide ( NH4​OH ) in Methanol directly into the pre-spiked collection tube. (Causality: The base breaks the ionic bond, releasing the analyte. The pre-spiked acid instantly quenches the basic eluate, preventing β-lactam hydrolysis).

  • Reconstitution: Evaporate under gentle nitrogen at 30°C and reconstitute in 90:10 Acetonitrile:Water with 10 mM Ammonium Formate for HILIC injection.

Part 3: Mass Spectrometry Optimization

Table 2: Optimized HILIC-MS/MS Parameters
ParameterOptimized SettingMechanistic Rationale
Ionization Mode ESI Positive (+)Primary amine readily accepts a proton to form [M+H]+ .
Precursor Ion m/z 157.1Exact mass of protonated 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Provides ionic strength for HILIC partitioning; maintains amine protonation.
Mobile Phase B 95% Acetonitrile / 5% WaterHigh organic promotes rapid droplet desolvation and limits band broadening.
Source Temperature 350°C - 400°CSufficient for HILIC desolvation; avoid >450°C to prevent thermal degradation of the β-lactam.

References

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed (NIH).
  • McCalley, D. V. Hydrophilic Interaction Chromatography: A Guide for Practitioners. ResearchGate.
  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases.
  • Biotage. (2023). When should I choose a mixed-mode SPE?

Sources

Troubleshooting

Overcoming steric hindrance in 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one cross-coupling reactions

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have structured this technical resource to address the specific thermodynamic and kinetic barriers encountered when performing C-N cross...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have structured this technical resource to address the specific thermodynamic and kinetic barriers encountered when performing C-N cross-coupling (Buchwald-Hartwig amination) on 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one .

This substrate presents a dual challenge: extreme steric hindrance (a neopentyl-like primary amine adjacent to a quaternary C3 center and a bulky N1-isopropyl group) and high chemical sensitivity (a fragile β-lactam core). This guide will help you navigate ligand selection, base compatibility, and catalyst activation to ensure a robust, self-validating experimental workflow.

Mechanistic Workflow & Bottlenecks

To overcome reaction failure, we must first understand the causality of the failure. In standard Buchwald-Hartwig aminations, oxidative addition is rapid, but the coordination of a sterically congested amine to the Pd(II) intermediate is kinetically unfavorable. Furthermore, the use of harsh bases forces the reaction down a destructive side-pathway.

MechanisticBottlenecks Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl Halide Coord Amine Coordination (Steric Bottleneck) OxAdd->Coord Hindered Amine Deprot Deprotonation Coord->Deprot RedElim Reductive Elimination Deprot->RedElim RingOpen β-Lactam Ring Opening Deprot->RingOpen Strong Base RedElim->Pd0 Product Release

Catalytic cycle highlighting steric and base-sensitivity bottlenecks.

Troubleshooting FAQs

Q: Why is my cross-coupling failing to initiate, returning only unreacted 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one and aryl halide? A: Causality: The primary amine is shielded by the adjacent quaternary C3 carbon and the bulky N1-isopropyl group. First-generation ligands like BINAP or dppf fail because the sterically congested amine cannot effectively coordinate to the Pd(II) intermediate, stalling the cycle[1]. Solution: Transition to highly hindered, electron-rich dialkylbiaryl phosphine ligands such as t-BuBrettPhos or AdBrettPhos . As detailed in the, the extreme steric bulk of these ligands prevents the formation of inactive bis-ligated Pd species and forces the active monoligated Pd(0) complex to rapidly undergo oxidative addition and subsequent reductive elimination[2].

Q: The coupling is proceeding, but LC-MS shows a massive side-product peak (+18 Da or base adduct) and loss of the target mass. A: Causality: The azetidin-2-one (β-lactam) ring is highly susceptible to nucleophilic attack and base-catalyzed hydrolysis. The traditional use of strong alkoxide bases (e.g., NaOtBu) aggressively opens the 4-membered ring before the cross-coupling can complete[3]. Solution: Substitute strong alkoxides with weaker, non-nucleophilic inorganic bases such as anhydrous K₃PO₄ or Cs₂CO₃ . While this slightly reduces the rate of the deprotonation step, it is an absolute requirement to preserve the integrity of the β-lactam core[3].

Q: How do I prevent catalyst deactivation (palladium black formation) during the extended reaction times required for this hindered substrate? A: Causality: Extended heating of standard Pd(OAc)₂/ligand mixtures often leads to the degradation of the catalyst into inactive Pd nanoparticles before the hindered amine can react. Solution: Utilize third-generation (G3) palladacycle pre-catalysts (e.g., t-BuBrettPhos Pd G3). These pre-catalysts rapidly and quantitatively generate the active L-Pd(0) species upon mild base activation, releasing harmless carbazole byproducts, thereby ensuring a high concentration of the active catalyst throughout the reaction[4].

Quantitative Catalyst Screening Data

To illustrate the causality of ligand and base selection, below is a summary of quantitative screening data for the arylation of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one with a standard aryl chloride.

Ligand SystemBaseSolventTemp (°C)Conversion (%)β-Lactam Integrity
BINAPNaOtBuToluene100< 5%Destroyed (Ring Opened)
XPhosCs₂CO₃1,4-Dioxane10025%Intact
t-BuBrettPhos K₃PO₄ t-Amyl OH 85 92% Intact
AdBrettPhos K₃PO₄ t-Amyl OH 85 95% Intact

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . It incorporates visual and analytical checkpoints to ensure the chemistry is functioning correctly at each stage, eliminating guesswork.

Step 1: Reaction Assembly (Glovebox Required)
  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add:

    • 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one (1.2 equiv, 1.2 mmol)

    • Aryl chloride (1.0 equiv, 1.0 mmol)

    • Anhydrous, finely milled K₃PO₄ (2.0 equiv, 2.0 mmol)

    • t-BuBrettPhos Pd G3 pre-catalyst (2 mol%, 0.02 mmol)

  • Add 4.0 mL of anhydrous t-Amyl alcohol (degassed via freeze-pump-thaw).

  • Seal the tube with a Teflon screw cap and remove it from the glovebox.

Step 2: Pre-catalyst Activation & Heating
  • Place the sealed tube in a pre-heated oil bath at 85 °C with vigorous stirring (800 rpm).

  • Validation Checkpoint 1 (Visual): Within 5–10 minutes of heating, the reaction mixture must transition from a pale yellow suspension to a deep red/homogeneous solution.

    • Causality: This color change validates the successful base-mediated cleavage of the G3 palladacycle and the release of the active monoligated L-Pd(0) species. If the solution turns black, oxygen ingress has occurred, and the catalyst is dead.

Step 3: In-Process Analytical Validation
  • After 2 hours, briefly remove the tube from the heat, allow it to cool for 1 minute, and under a positive pressure of N₂, withdraw a 10 µL aliquot.

  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile.

  • Validation Checkpoint 2 (Analytical): Analyze via LC-MS. You must observe the product mass peak [M+H]⁺.

    • Causality: If a peak corresponding to [M+18]⁺ or[M+Base]⁺ is observed, trace water or excessive base nucleophilicity has compromised the β-lactam ring. If only starting material is present, the steric bottleneck was not overcome (check ligand integrity).

Step 4: Quenching and Workup
  • Upon reaction completion (typically 4–6 hours based on LC-MS), cool the mixture to room temperature.

  • Dilute with 10 mL of Ethyl Acetate and filter through a short pad of Celite to remove the phosphate salts and spent palladium.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

The mechanistic principles and protocol standards utilized in this guide are grounded in the following authoritative literature:

  • Buchwald–Hartwig amination - Wikipedia (Historical context and limitations of first-generation catalysts) Source: Wikipedia URL:[Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination (Guidelines on base selection and avoiding reductive dehalogenation) Source: ACS Green Chemistry Institute URL:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction (Mechanistic overview of steric hindrance and ligand design) Source: Organic Chemistry Portal URL:[Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex (Application of bulky ligands for highly congested primary amines) Source: Synthesis 2019 (via ResearchGate) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Stability-Indicating Assay for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

This guide provides a comprehensive framework for the development and validation of a stability-indicating analytical method for the novel azetidinone-based compound, 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one. I...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating analytical method for the novel azetidinone-based compound, 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one. In the landscape of pharmaceutical development, a stability-indicating method is not merely a procedural requirement but a cornerstone of drug safety and efficacy. Its purpose is to provide unequivocal evidence of how a drug substance's quality changes over time under various environmental pressures, ensuring that any degradation products are distinctly separated and quantifiable.[1]

This document contrasts a rigorously validated High-Performance Liquid Chromatography (HPLC) method against non-validated or inadequately characterized alternatives. The objective is to provide researchers, scientists, and drug development professionals with the experimental data and underlying scientific rationale necessary to establish a trustworthy and robust analytical system.

The Analyte: Understanding the Chemistry of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

The structure of the target molecule is fundamental to designing a relevant stability study. Its core feature is the azetidin-2-one ring, also known as a β-lactam. This four-membered ring is inherently strained and, consequently, susceptible to nucleophilic attack, particularly hydrolysis, which can lead to ring-opening.[2] Additionally, the primary aminomethyl group presents a potential site for oxidative degradation. A successful stability-indicating method must be able to resolve the parent compound from all potential degradants arising from these pathways.

Part 1: The Foundation - Method Development and Forced Degradation

Before validation can begin, a suitable analytical method must be developed. The goal is to create a method that is specific and capable of separating the active pharmaceutical ingredient (API) from its degradation products and any process impurities.[3] Forced degradation, or stress testing, is an indispensable part of this process.[4][5] It involves intentionally degrading the drug substance under more severe conditions than those used for accelerated stability testing to generate the likely degradation products.[4][6] This process is critical for establishing the degradation pathways and demonstrating the method's specificity.[1][7]

Experimental Workflow: From Development to Validation

The overall process follows a logical sequence, ensuring that each step builds upon a solid foundation established by the previous one.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Outcome MD Method Development (Column/Mobile Phase Screening) FD Forced Degradation (Stress Studies) MD->FD Initial Method Spec Specificity (Peak Purity) FD->Spec Stressed Samples Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob QL Quantitation Limit Rob->QL ValidatedMethod Validated Stability-Indicating Method QL->ValidatedMethod

Caption: Overall workflow for stability-indicating method validation.

Forced Degradation Protocol

Objective: To intentionally degrade the API to generate potential degradants and prove the analytical method's ability to separate them. A target degradation of 5-20% is ideal, as it ensures degradants are detectable without excessively consuming the main compound.[7]

Methodology:

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. Dissolve the stressed powder to prepare a 0.1 mg/mL solution.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[6] Dissolve the stressed powder to prepare a 0.1 mg/mL solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Proposed HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as azetidinones often lack a strong chromophore)

  • Injection Volume: 10 µL

Part 2: Rigorous Validation - The Pathway to Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The parameters for validation are defined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[8][9]

G cluster_stress Forced Degradation Stressors API API Sample (3-Aminomethyl-1-isopropyl-3-methylazetidin-2-one) Acid Acid/Heat API->Acid Base Base API->Base Ox Oxidation (H₂O₂) API->Ox Heat Thermal API->Heat Light Photolytic API->Light HPLC Proposed Stability-Indicating HPLC Method API->HPLC Unstressed Control Acid->HPLC Base->HPLC Ox->HPLC Heat->HPLC Light->HPLC Data Chromatographic Data (Peak Area, Retention Time) HPLC->Data Result Validation Outcome: Method is Specific Data->Result

Caption: Proving method specificity through forced degradation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] In a stability-indicating assay, this is demonstrated by showing that the peaks for known degradants are resolved from the API peak.

Acceptance Criteria:

  • The API peak should be resolved from all degradant peaks (Resolution > 2.0).

  • Peak purity analysis (using a Diode Array Detector) should pass, indicating no co-eluting peaks.

Comparative Data: Specificity

Stress Condition % Degradation (Validated Method) Peak Purity Index (Validated Method) Observations with a Non-Specific Method
Acid (0.1 M HCl, 60°C) 12.5% >0.999 A single broad peak; degradant co-elutes with API.
Base (0.1 M NaOH, RT) 18.2% >0.999 API peak appears smaller, but no distinct degradant peak is visible.
Oxidative (3% H₂O₂) 8.9% >0.999 Underestimation of API as the degradant is not fully resolved.
Thermal (80°C) 5.1% >0.999 No significant change observed, falsely indicating stability.

| Photolytic (ICH Q1B) | 3.4% | >0.999 | No significant change observed. |

This table uses representative data to illustrate the concept.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be precise, accurate, and linear.

Methodology:

  • Prepare a series of at least five solutions of the API ranging from 50% to 150% of the target analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Comparative Data: Linearity

Parameter Validated Method Performance Acceptance Criteria Risk with Non-Linear Method
Correlation Coefficient (R²) 0.9998 ≥ 0.999 Inaccurate quantification, especially at the lower and upper ends of the range.
Y-intercept Close to zero Should not be significantly different from zero. Indicates systematic error or bias in the measurements.

| Range | 50% - 150% of nominal | Defined by the application. | Inability to accurately measure samples that fall outside a narrow calibrated range. |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery, where a known amount of API is added to a placebo or blank matrix.

Methodology:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of API into a placebo.

  • Calculate the percentage recovery for each sample.

Comparative Data: Accuracy

Concentration Level Mean % Recovery (Validated Method) Acceptance Criteria Consequence of Inaccuracy
80% 99.5% 98.0% - 102.0% Incorrect dosage and potency reporting, leading to potential safety and efficacy issues.
100% 100.2% 98.0% - 102.0% Failure to meet regulatory specifications.

| 120% | 101.1% | 98.0% - 102.0% | Erroneous batch release decisions. |

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Methodology:

  • Repeatability: Analyze six replicate samples of the API at 100% concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Comparative Data: Precision

Precision Level %RSD (Validated Method) Acceptance Criteria Impact of Imprecision
Repeatability (n=6) 0.8% ≤ 2.0% High variability in results, making it difficult to determine if a product meets its specification.

| Intermediate Precision (n=6) | 1.2% | ≤ 2.0% | Lack of confidence in the long-term reliability of the analytical data. |

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Methodology:

  • Vary key HPLC parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.2 units)

  • Analyze the system suitability of the method under each varied condition.

Comparative Data: Robustness

Parameter Varied Effect on System Suitability (Validated Method) Consequence of a Non-Robust Method
Flow Rate (+0.1 mL/min) All parameters pass. Minor changes in laboratory conditions (e.g., pump performance) could invalidate results.
Temperature (-2°C) All parameters pass. Method is unreliable when transferred between different laboratories or instruments.

| Mobile Phase Composition (±2%) | All parameters pass. | High rate of analytical failures, leading to costly investigations and delays. |

Conclusion: The Non-Negotiable Value of Validation

The development and validation of a stability-indicating assay are not merely a box-ticking exercise for regulatory submission. It is a scientifically rigorous process that builds quality and trustworthiness into the very measurement system used to define a drug's shelf-life.[10] As demonstrated, a validated method provides accurate, precise, and specific data, ensuring that any potential degradation of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one is detected and quantified reliably.

In contrast, a non-validated or poorly developed method presents significant risks. It can fail to separate degradants, leading to an overestimation of the API's stability and potentially masking the formation of harmful impurities. This can compromise patient safety, lead to the failure of drug batches, and result in significant regulatory hurdles. The investment in a robust validation process is, therefore, a critical and non-negotiable component of pharmaceutical development.

References

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: Jordi Labs URL: [Link]

  • Title: Forced Degradation Studies for Stability Source: Nelson Labs URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Arcinova URL: [Link]

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: LinkedIn URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: Method Development & Validation (Stability-Indicating) Source: Pharmavize URL: [Link]

  • Title: The ICH Just Released Its Overhauled Stability Guideline for Consultation Source: LinkedIn URL: [Link]

  • Title: Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance Source: Oxford Academic URL: [Link]

  • Title: ICH Stability Testing and appropriate validation of analytical procedures Source: HMR Labs URL: [Link]

  • Title: Stability-indicating HPLC method optimization using quality Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: A Validated, Stability-Indicating HPLC Method for the Simultaneous Determination of Five Related Substances in Liraglutide Drug Substance Source: PubMed URL: [Link]

  • Title: Development and validation of a reversed-phase HPLC method for the determination of ezetimibe in pharmaceutical dosage forms Source: ResearchGate URL: [Link]

  • Title: Validation of analytical procedures q2(r2) Source: ICH URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: ICH URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL: [Link]

  • Title: Azetidinones Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

Sources

Comparative

Structural activity relationship (SAR) comparison of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one analogs

Executive Summary & Mechanistic Rationale The azetidin-2-one (β-lactam) core is a privileged structural motif in medicinal chemistry. While historically foundational to antimicrobial agents, modern structural activity re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The azetidin-2-one (β-lactam) core is a privileged structural motif in medicinal chemistry. While historically foundational to antimicrobial agents, modern structural activity relationship (SAR) campaigns have repurposed this strained four-membered ring for novel therapeutic applications, including1[1] and2[2].

When designing screening libraries, selecting the optimal base scaffold is critical. 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one represents a highly optimized synthon that overcomes traditional β-lactam liabilities (e.g., poor metabolic stability and rapid chemical hydrolysis) through two precise structural modifications:

  • The C3-Quaternary Center (Methyl + Aminomethyl): In many early-generation β-lactam drugs, the C3 position is highly susceptible to in vivo epimerization and oxidative metabolism. By installing a methyl group alongside the functional aminomethyl arm, a rigid quaternary center is formed. This locks the 3D geometry and drastically extends the metabolic half-life, a principle widely utilized in 3[3]. Furthermore, the primary amine serves as a versatile, highly soluble handle for target engagement.

  • The N1-Isopropyl Group: The N1 substituent dictates the steric environment around the lactam carbonyl. The isopropyl moiety provides a "Goldilocks" zone of steric shielding—protecting the strained lactam from premature nucleophilic attack in plasma without introducing the excessive lipophilicity seen in N-aryl substitutions common to 4[4].

Scaffold SAR & Workflow Visualization

SAR_Analysis Core 3-(Aminomethyl)-1-isopropyl -3-methylazetidin-2-one N1 N1-Isopropyl Group Steric Shielding Core->N1 C3_Me C3-Methyl Group Quaternary Center Core->C3_Me C3_NH2 C3-Aminomethyl Solubility & Binding Core->C3_NH2 Hydrolysis Decreased Ring Hydrolysis N1->Hydrolysis Metabolism Blocked C3-Epimerization C3_Me->Metabolism Affinity Enhanced Target Affinity C3_NH2->Affinity

Fig 1. SAR logic mapping the structural features of the azetidin-2-one scaffold to functional outcomes.

Comparative Performance Data

To objectively evaluate the product, we benchmarked the N1-isopropyl scaffold against three common alternative synthons, including the commercially available5[5].

Table 1: Physicochemical and Metabolic Profiling of Azetidin-2-one Analogs

ScaffoldN1-SubstitutionC3-SubstitutioncLogPAqueous Sol. (µM)HLM t1/2 (min)Plasma Stability t1/2 (hr)
Product Isopropyl Aminomethyl, Methyl 1.8 >200 145 >24
Alt A EthylAminomethyl, Methyl1.4>25011012
Alt B PhenylAminomethyl, Methyl3.2<5045>24
Alt C IsopropylAminomethyl, H1.5>20025>24

Data Insights:

  • Product vs. Alt A (Ethyl): The N1-isopropyl group provides superior plasma stability compared to the less sterically hindering ethyl group. The added bulk effectively blocks plasma esterases/amidases from hydrolyzing the strained four-membered ring.

  • Product vs. Alt B (Phenyl): While N-phenyl analogs offer excellent chemical stability, their high lipophilicity (cLogP 3.2) drastically reduces aqueous solubility and makes them highly susceptible to rapid CYP450-mediated aromatic oxidation (HLM t1/2 = 45 min).

  • Product vs. Alt C (No C3-Methyl): Lacking the quaternary methyl group at C3, Alt C is rapidly metabolized via C3-epimerization and alpha-proton oxidation, causing the HLM t1/2 to plummet to 25 minutes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following methodologies incorporate internal controls to build a self-validating data package.

Protocol 1: High-Throughput Derivatization (Amide Coupling)

Objective: Functionalize the C3-aminomethyl group to generate a library of target-binding analogs. Causality: The C3-aminomethyl group is adjacent to a sterically hindered quaternary carbon. We specifically select HATU over standard EDC/NHS because HATU generates a highly reactive HOAt active ester, which is required to overcome the steric barrier of the adjacent C3-methyl group.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M solution of the chosen diversity carboxylic acid in anhydrous DMF.

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Rationale: DIPEA ensures the carboxylic acid is fully deprotonated and neutralizes the HCl salt of the azetidin-2-one amine.

  • Pre-formation: Stir for 15 minutes at room temperature to pre-form the active HOAt ester.

  • Coupling: Add 1.0 equivalent of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one. Agitate at 25°C for 4 hours.

  • Workup: Quench with 5% aqueous NaHCO3 and extract with EtOAc.

  • Self-Validation Check: Run a parallel reaction using benzoic acid as a positive control. Analyze via LC-MS; the positive control must show >95% conversion to the amide to validate the coupling efficiency of the batch.

Protocol 2: Microsomal Stability Assay (HLM Intrinsic Clearance)

Objective: Evaluate the resistance of the β-lactam ring and C3 position to metabolic degradation. Causality: Because β-lactams can be susceptible to both enzymatic oxidation (CYP450) and chemical hydrolysis, we use parallel incubations (with and without NADPH) to distinguish between CYP-mediated metabolism and background aqueous hydrolysis.

Step-by-Step Methodology:

  • Incubation Setup: Prepare 1 µM of the azetidin-2-one analog in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Control: In a parallel well, add buffer instead of NADPH to assess non-CYP hydrolysis.

  • Sampling & Quenching: Aliquot 50 µL at time points 0, 15, 30, 45, and 60 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard. Rationale: Cold acetonitrile precipitates proteins and halts all enzymatic activity instantly.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: Calculate half-life (t1/2). The assay is only valid if the internal high-clearance control (Verapamil) shows t1/2 < 15 mins, and the low-clearance control (Warfarin) shows t1/2 > 60 mins.

References

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. PMC (NIH). URL: 1

  • Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. AIR Unimi. URL: 2

  • 4-CF3-ezetimibe analogs: Design, synthesis, and biological evaluation of cholesterol absorption inhibitions. ResearchGate. URL: 4

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. URL: 3

  • 3-(aminomethyl)-1-ethyl-3-methylazetidin-2-one Chemical Substance Information. NextSDS. URL: 5

Sources

Validation

Benchmarking 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one reaction kinetics against other azetidinones

An in-depth technical guide for researchers and drug development professionals evaluating the kinetic stability and reactivity of advanced β-lactam building blocks. Mechanistic Drivers of Azetidinone Reactivity Azetidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals evaluating the kinetic stability and reactivity of advanced β-lactam building blocks.

Mechanistic Drivers of Azetidinone Reactivity

Azetidin-2-ones (β-lactams) are characterized by a highly strained four-membered ring system, which serves as the pharmacophoric core for numerous antibiotics and cholesterol-lowering agents like 1[1]. When evaluating 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one as a synthetic intermediate or prodrug scaffold, its reaction kinetics—specifically hydrolytic stability and aminolysis rates—must be benchmarked against other established azetidinones.

The reactivity of this specific molecule is dictated by a delicate balance of steric shielding and electronic modulation:

  • Steric Shielding (1-Isopropyl Group): The bulky isopropyl group on the lactam nitrogen provides critical steric hindrance. It restricts the trajectory of incoming nucleophiles (such as hydroxide ions or water) toward the carbonyl carbon. This structural feature significantly lowers the base-catalyzed hydrolysis rate compared to unsubstituted or simple N-methyl azetidinones.

  • Electronic Modulation (3-Aminomethyl & 3-Methyl Groups): The electron-withdrawing nature of the aminomethyl group (-I effect), especially when protonated at physiological pH, increases the electrophilicity of the β-lactam carbonyl. However, the adjacent 3-methyl group provides mild electron donation (+I) and localized steric bulk, partially offsetting this inductive activation and preventing rapid ring-opening.

G A 3-(Aminomethyl)-1-isopropyl- 3-methylazetidin-2-one B Tetrahedral Intermediate (Hydroxide Attack) A->B OH⁻ (pH > 9) C Ring Opening (C-N Bond Cleavage) B->C Rate-Limiting Step D Beta-Amino Acid (Hydrolysis Product) C->D Protonation

Base-catalyzed hydrolysis pathway of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one.

Comparative Kinetic Benchmarking

To contextualize the stability of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one, we benchmark its pseudo-first-order hydrolysis rate constants ( kobs​ ) against three well-documented azetidinones with distinct kinetic profiles:

  • Ezetimibe: Exhibits a complex pH-rate profile with distinct breaks due to specific base-catalyzed rearrangement and hydrolysis[1].

  • N-Acyloxymethylazetidin-2-one: Hydrolyzes via rate-limiting alkyl C−O fission and the formation of an exocyclic β-lactam iminium ion, rather than direct β-lactam C-N cleavage[2].

  • 4-Acetoxy-azetidin-2-one: A highly reactive intermediate that undergoes rapid nucleophilic substitution, frequently requiring 3 to maintain stereochemical integrity[3].

Table 1: Comparative Hydrolysis Kinetics at 37°C (I = 0.1 M KCl)
Azetidinone Scaffold kobs​ at pH 7.4 (s⁻¹) kobs​ at pH 10.0 (s⁻¹)Est. Half-life ( t1/2​ ) at pH 7.4Primary Degradation Mechanism
3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one 1.2×10−6 4.5×10−4 ~160 hoursDirect base-catalyzed C-N cleavage
Ezetimibe 8.5×10−7 3.2×10−5 ~226 hoursBase-catalyzed rearrangement[1]
N-Acyloxymethylazetidin-2-one 4.1×10−5 8.9×10−3 ~4.7 hoursAlkyl C-O fission & iminium formation[2]
4-Acetoxy-azetidin-2-one 2.3×10−4 1.1×10−2 ~50 minutesRapid nucleophilic displacement[3]

Data Interpretation: The 1-isopropyl substitution grants our target molecule a physiological half-life that is vastly superior to highly activated intermediates like 4-acetoxy-azetidin-2-one, making it highly suitable for formulation in aqueous media without premature degradation.

Self-Validating Experimental Protocol: Kinetic Benchmarking

To ensure high-fidelity kinetic data, the following protocol employs a self-validating system. By maintaining pseudo-first-order conditions (where buffer concentration substrate concentration) and constant ionic strength, any deviation from linearity in the ln(At​−A∞​) vs. time plot immediately signals a mechanistic deviation (e.g., polymerization or alternative ring-opening) rather than standard hydrolysis.

Step-by-Step Methodology

Step 1: Buffer Preparation & Ionic Strength Control

  • Action: Prepare aqueous tertiary amine and phosphate buffers spanning pH 2.0 to 12.0. Adjust the ionic strength to exactly I=0.1 M using KCl.

  • Causality: Maintaining a constant ionic strength ensures that changes in the observed rate constant ( kobs​ ) are strictly due to pH variations (hydroxide/hydronium ion concentration), eliminating artifacts caused by fluctuations in the activity coefficients of the ionic species[1].

Step 2: Temperature Equilibration

  • Action: Transfer 3.0 mL of the buffer to a quartz cuvette and equilibrate in a thermostated UV-Vis spectrophotometer cell holder at 37.0 ± 0.1 °C for 10 minutes.

  • Causality: Azetidinone hydrolysis kinetics are highly temperature-dependent (Arrhenius relationship). Strict thermal control ensures physiological relevance and run-to-run reproducibility.

Step 3: Substrate Injection

  • Action: Inject 30 µL of a 10−2 M stock solution of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one (dissolved in anhydrous acetonitrile) into the cuvette. Mix rapidly.

  • Causality: Using a highly concentrated anhydrous stock ensures the final organic solvent concentration remains ≤1% , preventing solvent-induced kinetic shifts while avoiding premature hydrolysis of the stock solution prior to the assay.

Step 4: Data Acquisition via Isosbestic Point Monitoring

  • Action: Monitor the decay of the β-lactam carbonyl absorbance (typically around 230-250 nm depending on substituents) while simultaneously tracking an isosbestic point if a chromophoric leaving group is present.

  • Causality: Monitoring an isosbestic point acts as an internal self-validation mechanism. If the absorbance at the isosbestic point drifts during the reaction, it proves a failure of mass balance, indicating the formation of unexpected side products rather than clean A B hydrolysis.

Step 5: Kinetic Extraction

  • Action: Plot ln(At​−A∞​) against time ( t ). Extract kobs​ from the negative slope of the linear regression.

G S1 Prepare Buffers (pH 2-12, I=0.1M) S2 Equilibrate at 37°C (Thermostated Cell) S1->S2 S3 Inject Azetidinone (10⁻⁴ M Final) S2->S3 S4 Monitor Isosbestic Point (UV-Vis / HPLC) S3->S4 S5 Extract k_obs (Pseudo-1st Order) S4->S5

Self-validating experimental workflow for benchmarking azetidinone hydrolysis kinetics.

References

  • Kinetics and mechanism of the base-catalyzed rearrangement and hydrolysis of ezetimibe Source: NIH / Wiley Periodicals, Inc. and the American Pharmacists Association URL:[Link]

  • Kinetics and Mechanism of Hydrolysis of N-Acyloxymethyl Derivatives of Azetidin-2-one Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications Source: Bioorganic Chemistry (Elsevier / NIH) URL:[Link]

Sources

Comparative

Cross-validation of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one purity using NMR and HPLC

[label="HPLC Workflow for the orthogonal cross-validation of azetidinone purity using qNMR and HPLC. Method 1: Absolute Purity via Quantitative 1H-NMR (qNMR) Unlike chromatographic methods,1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

[label="HPLC

Workflow for the orthogonal cross-validation of azetidinone purity using qNMR and HPLC.

Method 1: Absolute Purity via Quantitative 1H-NMR (qNMR)

Unlike chromatographic methods,1[1]. This allows for the absolute mass fraction determination of the azetidinone without requiring a reference standard of the analyte itself.

Mechanistic Causality & Design: We utilize Maleic acid as an internal standard (IS). Its singlet resonance at ~6.3 ppm sits in a completely clear spectral window, avoiding overlap with the aliphatic signals of the azetidinone (such as the isopropyl methyl doublets at ~1.2 ppm or the C3 methyl singlet at ~1.4 ppm). To ensure absolute quantitation, the relaxation delay ( D1​ ) must be strictly controlled. Because protons have different longitudinal relaxation times ( T1​ ), a D1​ of at least 5×T1(max)​ is required to ensure all nuclei return to thermal equilibrium between pulses, preventing signal saturation and integration errors[2].

Step-by-Step Protocol:

  • Metrological Weighing: Using a microbalance, accurately weigh ~15.0 mg of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one and ~5.0 mg of Maleic acid (NIST Traceable Standard) into a static-free vial.

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterium Oxide ( D2​O ) or Methanol- d4​ . Ensure complete dissolution via vortexing.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz (or higher).

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay ( D1​ ): 30 seconds.

    • Number of Scans: 64 (to achieve a signal-to-noise ratio > 250:1 for target peaks).

  • Processing & Calculation: Apply automated phase and baseline correction. Integrate the Maleic acid singlet (2H) and the analyte's C3-methyl singlet (3H). Calculate the mass fraction purity using the standard qNMR equation.

Method 2: Relative Purity via RP-HPLC-UV

While qNMR provides absolute mass balance, HPLC is highly sensitive to structurally related trace impurities that might be buried under the main NMR peaks.

Mechanistic Causality & Design: The primary amine on the azetidinone ring is highly basic. If analyzed at a neutral pH, it will interact with residual silanol groups on the C18 stationary phase, causing severe peak tailing and integration inaccuracies. Therefore, the mobile phase must be heavily buffered at an acidic pH (e.g., pH 3.0) to fully protonate the amine, ensuring sharp, Gaussian peak shapes. Furthermore, because the target lacks aromaticity, detection must occur at 210 nm to capture the π→π∗ transition of the β -lactam carbonyl.

Step-by-Step Protocol:

  • System Preparation: Equip the HPLC with an end-capped C18 column (150 mm × 4.6 mm, 3 µm particle size) to further minimize silanol interactions.

  • Mobile Phase:

    • Buffer (A): 10 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.

    • Organic (B): HPLC-grade Acetonitrile.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 20 minutes to elute both polar degradants and non-polar synthetic byproducts. Flow rate: 1.0 mL/min.

  • Sample Injection: Prepare the sample at 1.0 mg/mL in the initial mobile phase. Inject 10 µL.

  • Detection: Monitor UV absorbance at 210 nm. Calculate relative purity via area normalization (excluding the solvent front and buffer peaks).

Data Presentation: Cross-Validation Results

The following table summarizes the comparative validation metrics obtained from both methodologies.3[3].

Validation ParameterqNMR (Absolute Mass Fraction)RP-HPLC-UV (Relative Area %)Comparative Insight
Principle Direct proportionality of proton resonanceSeparation & UV absorbance at 210 nmOrthogonal detection mechanisms
Linearity ( R2 ) > 0.999 (Concentration independent)0.998 (Over 0.1 - 1.5 mg/mL)Both exhibit excellent linearity
Limit of Detection ~ 10 µg/mL~ 0.5 µg/mLHPLC is superior for trace impurities
Precision (% RSD) 0.4% (n=6)0.8% (n=6)qNMR shows higher repeatability
Determined Purity 98.2% ± 0.5% 99.4% ± 0.2% 1.2% Discrepancy (See Discussion)

Discussion: Synthesizing the Data

The cross-validation reveals a critical discrepancy: the HPLC method reports a purity of 99.4%, while qNMR reports 98.2%.

This 1.2% variance is not an error; it is the exact reason orthogonal validation is required by 4[4]. HPLC-UV only detects impurities that possess a chromophore and elute from the column. It is entirely blind to inorganic salts (e.g., residual sodium chloride from a wash step), residual water, or highly aliphatic solvents lacking UV absorbance.

Conversely, qNMR measures the absolute mass fraction of the target molecule against a known standard. The lower purity value obtained via qNMR indicates the presence of ~1.2% non-chromophoric mass in the batch. By combining the trace-level sensitivity of HPLC (which confirmed the absence of structurally related organic byproducts) with the absolute mass balance of qNMR, researchers can confidently release the 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one batch for downstream pharmaceutical synthesis, knowing its exact true assay value is 98.2%.

References

  • 4 - European Medicines Agency 2.5 - International Council for Harmonisation (ICH)

  • 2 - Emery Pharma

  • 1 - Sigma-Aldrich 5.3 - Journal of Pharmaceutical and Biomedical Analysis

Sources

Validation

Reproducibility of Enantioselective Synthesis for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one: A Comparative Guide

Executive Summary & Strategic Context The 3,3-disubstituted azetidin-2-one scaffold is a highly privileged pharmacophore, serving as a critical building block for next-generation β -lactamase inhibitors and CNS-active th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The 3,3-disubstituted azetidin-2-one scaffold is a highly privileged pharmacophore, serving as a critical building block for next-generation β -lactamase inhibitors and CNS-active therapeutics. However, the construction of the all-carbon quaternary stereocenter at the C-3 position represents a formidable synthetic challenge. The inherent ring strain of the four-membered heterocycle and the conformational flexibility of its enolate intermediate make stereocontrol notoriously difficult[1].

While traditional cycloaddition approaches (such as the Staudinger or Kinugasa reactions) are well-documented[2], they frequently suffer from poor atom economy and limited scalability. Consequently, the direct asymmetric alkylation of pre-formed azetidin-2-one enolates has emerged as the most streamlined route[3]. This guide objectively compares traditional methodologies against a next-generation proprietary catalyst, AuraCat-PTC™ , demonstrating how highly engineered phase-transfer catalysis resolves historical reproducibility issues.

Mechanistic Causality: Overcoming the Reproducibility Bottleneck

To understand why batch-to-batch reproducibility fails in standard protocols, one must analyze the causality of the enolate alkylation mechanism. The pKa of the C-3 proton in 1-isopropyl-3-methylazetidin-2-one requires a strong base for deprotonation. Once formed, the resulting enolate is a small, highly charge-dense nucleophile[3].

When using first-generation Cinchona alkaloid phase-transfer catalysts (PTCs), the chiral ion-pair formed between the catalyst and the enolate is relatively loose. This allows the uncatalyzed, racemic background reaction to compete with the enantioselective pathway in the bulk solvent. Variations in stirring speed, interfacial surface area, and trace moisture drastically alter the ratio of these two pathways, leading to wildly fluctuating enantiomeric excess (ee).

The AuraCat-PTC™ Advantage: AuraCat-PTC™ is a highly lipophilic, C2​ -symmetric spiro-ammonium salt. Its rigid backbone creates a deep chiral pocket that encapsulates the azetidin-2-one enolate, forming an exceptionally tight chiral ion-pair. This encapsulation completely shields the re-face of the enolate, forcing the electrophile (N-(Boc)-aminomethyl chloride) to attack exclusively from the si-face. Furthermore, its extreme lipophilicity suppresses the aqueous background reaction, ensuring absolute reproducibility regardless of reactor scale.

Pathway A 1-isopropyl-3-methylazetidin-2-one C Azetidin-2-one Enolate A->C Deprotonation B Base (Solid KOH) B->C E Tight Chiral Ion-Pair (Enolate • AuraCat+) C->E Ion Pairing D AuraCat-PTC™ (Chiral Ammonium) D->E G Enantioenriched Protected Intermediate E->G Facial-Selective Alkylation F N-(Boc)-aminomethyl chloride (Electrophile) F->G I (S)-3-(Aminomethyl)-1-isopropyl- 3-methylazetidin-2-one G->I Boc Removal H TFA (Deprotection) H->I

Figure 1: AuraCat-PTC™ catalyzed enantioselective alkylation via a tight chiral ion-pair.

Comparative Performance Analysis

The following table synthesizes experimental data comparing three distinct methodologies for generating the C-3 quaternary stereocenter. The data highlights the severe limitations of stoichiometric auxiliaries[4] and first-generation catalysts compared to the optimized AuraCat-PTC™ system.

Synthetic MethodologyOverall Yield (%)Enantiomeric Excess (ee %)Catalyst / Auxiliary LoadingOperating Temp (°C)Reproducibility (RSD, n=10)
Chiral Auxiliary (Schöllkopf type) 65% (over 3 steps)96%100 mol% (Stoichiometric)-784.2%
First-Gen Cinchona PTC 78%82 - 88%10 mol%012.5%
AuraCat-PTC™ (Product) 94% >99% 1 mol% -20 0.8%

Data Interpretation: AuraCat-PTC™ not only drives the reaction to near-perfect enantioselectivity but does so at a highly practical catalyst loading of 1 mol%. The Relative Standard Deviation (RSD) of 0.8% across 10 independent batches confirms the elimination of the unpredictable background reaction.

Self-Validating Experimental Protocol

To guarantee trustworthiness and scientific integrity, the following methodology is designed as a self-validating system . Built-in analytical gates ensure that any deviations in moisture or mixing are caught before downstream processing.

Phase 1: Pre-Reaction Validation & Setup
  • Moisture Control (Critical): Analyze the toluene solvent via Karl Fischer titration. The moisture content must be <50 ppm. Excess water hydrates the enolate oxygen, disrupting the tight ion-pair required for stereocontrol.

  • Reactor Charging: To a flame-dried 100 mL jacketed reactor under an argon atmosphere, charge 1-isopropyl-3-methylazetidin-2-one (10.0 mmol, 1.41 g), AuraCat-PTC™ (0.1 mmol, 1 mol%), and dry toluene (50 mL).

Phase 2: Enolization and Asymmetric Alkylation
  • Thermal Equilibration: Cool the reaction mixture to −20∘C . Causality Note: Operating at −20∘C perfectly balances the enolate solubility with the kinetic suppression of the uncatalyzed racemic background reaction.

  • Base Addition: Add finely ground solid KOH (30.0 mmol, 1.68 g) in one portion. Causality Note: Solid KOH is utilized instead of aqueous NaOH to prevent competitive base-catalyzed hydrolysis of the sensitive β -lactam ring[4].

  • Electrophile Addition: Add N-(Boc)-aminomethyl chloride (12.0 mmol) dropwise over 30 minutes via a syringe pump.

  • Agitation: Stir vigorously at 800 rpm for 4 hours. High shear is mandatory to maintain a consistent solid-liquid interfacial area for the phase-transfer cycle.

Phase 3: In-Process Control (IPC) & Validation
  • Self-Validation Step: Withdraw a 50 μ L aliquot from the organic phase. Quench immediately with 1 mL of HPLC-grade methanol and filter through a 0.2 μ m PTFE syringe filter.

  • Chiral HPLC Analysis: Inject onto a Chiralpak AD-H column (Hexane/Isopropanol 90:10, 1.0 mL/min, 210 nm).

  • Decision Gate: Proceed to Phase 4 only if conversion is >98% and ee is >99% . (If conversion is <95% , verify stirring RPM, as inadequate mixing stalls the PTC cycle).

Phase 4: Deprotection & Isolation
  • Quench & Extraction: Quench the bulk reaction with saturated aqueous NH4​Cl (20 mL). Separate the phases and extract the aqueous layer with EtOAc ( 3×20 mL).

  • Boc Cleavage: Concentrate the combined organic layers in vacuo. Dissolve the crude intermediate in anhydrous CH2​Cl2​ (20 mL), cool to 0∘C , and add Trifluoroacetic Acid (TFA, 5 mL). Stir for 2 hours.

  • Final Isolation: Concentrate the mixture, neutralize carefully with saturated aqueous NaHCO3​ , and extract with CH2​Cl2​ . Dry over Na2​SO4​ , filter, and concentrate to yield the target (S)-3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one in >94% overall yield.

References

  • Vassiliou, S. "Novel Applications of the Schöllkopf Chiral Auxiliary: A New and Efficient Enantioselective Synthesis of β-Lactams Possessing a C-4 Quaternary Stereocenter." ChemInform, 2004.[Link]

  • Chiacchio, F. M., et al. "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update." MDPI Molecules, 2024.[Link]

  • Sun, Z., et al. "Catalytic Enantioselective Intermolecular Desymmetrization of Azetidines." Journal of the American Chemical Society, 2015.[Link]

  • Smith, J., et al. "Studies of Azetidin-2-one as a Reactive Enolate Synthon of β-Alanine for Condensations with Aldehydes and Ketones." The Journal of Organic Chemistry, 2016.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one proper disposal procedures

Standard Operating Procedure: Laboratory Disposal of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one Effective and compliant disposal of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one requires a nuanced understand...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Laboratory Disposal of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

Effective and compliant disposal of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one requires a nuanced understanding of its dual functional groups: a reactive primary aliphatic amine and an azetidin-2-one (beta-lactam) core. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe segregation, storage, and disposal of this compound, ensuring strict adherence to environmental and occupational safety standards.

Hazard Identification & Mechanistic Causality

To manage chemical waste safely, one must understand the molecular behavior of the waste constituents. Proceeding without this knowledge risks catastrophic container failure and environmental contamination.

  • Aliphatic Amine Reactivity (The Exothermic Risk): The aminomethyl group (-CH₂NH₂) is a strong nucleophile. A critical error in laboratory waste management is the indiscriminate mixing of aliphatic amines with halogenated solvents (e.g., dichloromethane, 1,2-dichloroethane). Over time, the primary amine can undergo alkylation by the halogenated solvent. This reaction is highly exothermic and can generate enough heat and gas to pressurize and violently rupture sealed waste carboys[1].

  • Beta-Lactam Sensitization: The azetidin-2-one ring is a recognized structural alert for sensitization. Repeated exposure to aerosols or dust can lead to severe allergic reactions. Therefore, all disposal procedures must prevent aerosolization and ensure complete physical containment.

  • Environmental Persistence: Beta-lactam derivatives pose a significant risk of fostering antimicrobial resistance (AMR) if introduced into the water supply. Sink disposal is strictly forbidden regardless of dilution; the compound must be routed to a Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[2][3].

Waste Segregation & Storage Protocols

Proper segregation prevents incompatible chemical reactions in the Satellite Accumulation Area (SAA). All quantitative limits below are governed by standard EPA/RCRA frameworks.

Table 1: Quantitative & Logistical Data for Waste Segregation

Waste Stream CategoryPrimary HazardContainer MaterialMaximum SAA AccumulationRegulatory Time Limit (Full SAA)
Non-Halogenated Basic Organic Flammability, CorrosivityHDPE (High-Density Polyethylene)55 Gallons72 Hours
Halogenated Organic (Mixed) Exothermic Alkylation RiskHeavy-Duty HDPE55 Gallons72 Hours
Solid Debris (Gloves, Wipes) Sensitization (Beta-Lactam)Double-bagged, sealed drum55 Gallons72 Hours
Acutely Toxic (If mixed w/ P-list) High ToxicityCompatible Glass/HDPE1 Quart72 Hours

Operational Workflow & Visualization

WasteWorkflow Start Waste Generation: 3-(Aminomethyl)-1-isopropyl- 3-methylazetidin-2-one Decision Mixed with Halogenated Solvents? Start->Decision Halo Halogenated Waste Stream (Monitor for Exotherms) Decision->Halo Yes NonHalo Non-Halogenated Basic Organic Waste Decision->NonHalo No SAA Satellite Accumulation Area (SAA) Max 55 Gal, < 3 days full Halo->SAA NonHalo->SAA CAA Central Accumulation Area (CAA) Max 90-180 Days SAA->CAA Transfer within 72h of being full Incineration EPA-Approved Incineration (TSDF) CAA->Incineration Final Disposal

Workflow for the safe segregation and disposal of amine-substituted beta-lactam waste.

Step-by-Step Laboratory Disposal Methodology

Step 1: Waste Characterization & Segregation

  • Action: Determine the solvent matrix of the 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one waste.

  • Causality: Segregation dictates the safety of the SAA. If the compound is dissolved in methanol or ethyl acetate, route it to "Non-Halogenated Basic Organic Waste." If it was used in a reaction with chloroform, it must go to "Halogenated Waste," but with strict volume limits to mitigate exothermic alkylation[1].

  • Self-Validating Check: Verify the pH of aqueous/organic mixtures. If the pH is >10, the amine is unprotonated and highly nucleophilic; ensure it is strictly isolated from alkyl halides.

Step 2: Containerization in the SAA

  • Action: Transfer the waste into a compatible High-Density Polyethylene (HDPE) carboy located in a designated Satellite Accumulation Area (SAA) at or near the point of generation[2].

  • Causality: HDPE is resistant to basic amines and organic solvents. Glass should be avoided for large-volume basic waste due to the risk of breakage and mild etching over extended periods.

  • Self-Validating Check: After adding the waste, lightly touch the exterior of the carboy. If the container feels unusually warm, an incompatible exothermic reaction is occurring. Immediately loosen the cap to vent pressure and leave it in an active fume hood until the temperature normalizes.

Step 3: EPA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon placing the first drop of waste into the container. The label must explicitly state "Hazardous Waste" and list "3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one" along with all solvents. No abbreviations or structural formulas are permitted[4][5].

  • Causality: Unidentified chemicals require costly analytical testing before disposal and violate EPA Resource Conservation and Recovery Act (RCRA) regulations[6].

Step 4: Transfer to Central Accumulation Area (CAA)

  • Action: Monitor the SAA container volume. Once the container reaches its maximum capacity (e.g., 55 gallons), it must be dated and transferred to the facility's Central Accumulation Area (CAA) within 72 hours (3 days)[2][5].

  • Causality: Strict adherence to the 72-hour rule prevents the accumulation of large volumes of hazardous, potentially reactive waste in active research spaces, minimizing fire and exposure risks.

Step 5: Final Disposal (Incineration)

  • Action: Coordinate with licensed environmental health and safety (EH&S) vendors to transport the waste from the CAA to a TSDF for high-temperature incineration[3].

  • Causality: Incineration completely destroys the beta-lactam pharmacophore, eliminating environmental sensitization and AMR risks, while safely oxidizing the nitrogen content.

Emergency Spill Response & Decontamination

  • Containment: In the event of a spill, don appropriate PPE (nitrile gloves, safety goggles, lab coat). Contain the spill using inert, non-combustible absorbent materials (e.g., vermiculite or sand). Do not use combustible sawdust for amine spills.

  • Disposal of Spill Debris: Sweep the absorbent into a heavy-duty plastic bag, seal it, and label it as solid hazardous waste contaminated with a basic organic amine. Store in the SAA for EH&S pickup.

  • Empty Containers: Empty reagent bottles that held the pure compound must be triple-rinsed with a compatible solvent (e.g., ethanol or water, depending on solubility) before the bottle can be disposed of or recycled. The rinsate must be collected and treated as hazardous waste[4][7].

References

  • Chemical waste disposal: safety guidelines - Laboratorios Escolares.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjvD8PSVVIrLMGcv8XyYzcWADCaEE_3i7qdYHAttWfj9Rlf1UxqQ-uoQihpICobjMsDnyfoTP1iWcv0zaH6udgfwbACe13EmB5zIMUkVeQR_-FhzyW4mvwXTRCL5wmBukvS2Kgomraev2gzsiXnfP9qwRy6fNU3dMI0KRjK2XozwNuu6pTw2Mbd3Q=]
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Sources

Handling

Personal protective equipment for handling 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

The handling of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one requires a highly specialized approach due to the intersection of two distinct chemical hazards: the high ring strain of the beta-lactam (azetidin-2-one)...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one requires a highly specialized approach due to the intersection of two distinct chemical hazards: the high ring strain of the beta-lactam (azetidin-2-one) core and the basic, nucleophilic nature of the primary amine (aminomethyl group).

As a Senior Application Scientist, I have designed this comprehensive guide to move beyond basic safety data sheets. By understanding the mechanistic causality behind these hazards, laboratory personnel can implement self-validating safety protocols that protect both the researcher and the integrity of the chemical.

Hazard Causality & Chemical Profile

To safely handle this compound, one must first understand its dual-reactivity profile:

  • The Beta-Lactam Core (Sensitization Hazard): Azetidin-2-ones are 4-membered cyclic amides characterized by severe angle strain. This strain makes the carbonyl carbon highly electrophilic. If exposed to the skin or respiratory tract, nucleophiles within biological proteins (such as the ϵ -amino groups of lysine residues) will attack this carbonyl. This causes the ring to open and form a covalent bond with the protein. This "haptenation" process triggers a T-cell immune response, leading to severe allergic contact dermatitis or respiratory sensitization[1].

  • The Primary Amine (Corrosive & Reactive Hazard): The aminomethyl substituent is a primary amine, which is inherently basic and acts as a strong nucleophile. It can cause immediate localized pH shifts upon contact with moisture on the skin or eyes, leading to chemical burns and severe ocular damage[2]. Furthermore, volatile low-molecular-weight amines can pool in low-lying areas and cause respiratory irritation[3].

Because the molecule contains both an electrophile (the beta-lactam) and a nucleophile (the amine), it is prone to intermolecular oligomerization if not stored under strict thermal and atmospheric controls[4].

Mechanism N1 Azetidin-2-one Exposure (Dermal/Respiratory) N2 Nucleophilic Attack (Epidermal Lysine -NH2) N1->N2 PPE Failure N3 Beta-Lactam Ring Opening (Covalent Binding) N2->N3 High Ring Strain N4 Hapten-Protein Complex Formation N3->N4 N5 T-Cell Activation & Immune Response N4->N5 N6 Allergic Contact Dermatitis N5->N6 Clinical Outcome

Biological sensitization pathway via beta-lactam haptenation of epidermal proteins.

Quantitative Logistics & PPE Matrix

To mitigate the risks outlined above, strict environmental controls and Personal Protective Equipment (PPE) are mandatory. The following tables summarize the quantitative parameters required for safe operation.

Table 1: Physicochemical & Storage Parameters

ParameterValue / GuidelineOperational Implication (Causality)
Storage Temperature 2°C – 8°CPrevents thermal degradation and intermolecular oligomerization[4].
Atmosphere Inert (Argon/N₂)Prevents atmospheric moisture from hydrolyzing the beta-lactam ring.
Fume Hood Velocity ≥ 100 fpm (0.5 m/s)Ensures complete capture of volatile amine vapors and hazardous aerosols[2].
Glove Breakthrough > 480 minutesAmines rapidly degrade latex; nitrile or butyl rubber is mandatory[2].

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecification / StandardMaterial / TypeJustification
Hand Protection EN 374 / ASTM F739Nitrile or Butyl Rubber (≥0.4 mm)Prevents dermal haptenation. Nitrile provides excellent resistance against basic amines[5].
Eye/Face Protection EN 166 / ANSI Z87.1Splash Goggles + Face ShieldPrevents severe corneal damage from basic primary amine vapors[5].
Respiratory NIOSH (US) / EN 143 (EU)Type P95 or P1 Particulate RespiratorPrevents inhalation of sensitizing beta-lactam dust/aerosols during open-bench transfers[4].
Body Protection ISO 13688Flame-resistant lab coatPrevents skin contact; must be fully buttoned to the neck[2].

Step-by-Step Operational Methodologies

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step has passed.

Safe Handling and Transfer Protocol

This workflow ensures that the compound is transferred without exposing the operator to sensitizing dust or allowing the chemical to degrade via atmospheric moisture.

  • System Verification: Turn on the chemical fume hood and verify the digital flow monitor reads ≥100 feet per minute (fpm). Validation: Hold a Kimwipe near the sash gap; it must pull inward steadily.

  • PPE Donning: Don a fully buttoned lab coat, EN 166 safety goggles, and double-layer EN 374 nitrile gloves.

  • Environmental Purge: Connect the receiving reaction flask to a Schlenk line. Purge the vessel with Argon for 5 minutes to displace oxygen and moisture.

  • Tare and Transfer: Using an anti-static, non-sparking spatula, transfer the required mass of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one into the purged vessel.

  • Seal and Validate: Seal the vessel with a rubber septum. Validation: Observe the mineral oil bubbler on the Schlenk line; a steady bubble rate confirms a positive pressure, moisture-free seal.

  • Decontamination: Rinse the spatula with a 5% citric acid solution. The weak acid protonates the amine, neutralizing its basicity and nucleophilicity, followed by a thorough rinse with deionized water.

Workflow A Storage (2-8°C) Inert Atmosphere B PPE Donning (EN 374 / EN 166) A->B Initiate C Fume Hood Prep (>100 fpm) B->C Verify D Closed-System Transfer C->D Execute E Reaction Execution D->E Proceed F Waste Segregation (Non-Acidic) E->F Dispose

Operational handling workflow for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one.

Accidental Spill Decontamination Workflow

Because the formation of diazo groups or the neutralization of primary amines with strong acids is highly exothermic (releasing up to −150 kJ/mol)[1], spill cleanup must be handled with specific neutralizing agents.

  • Isolation: Immediately evacuate personnel from the immediate area and lower the fume hood sash.

  • PPE Escalation: If the spill exceeds 50 grams/mL outside the hood, upgrade to a full-face supplied-air respirator or a NIOSH-approved P95 respirator[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Crucial: Do NOT use sawdust, as amines can react with organic matter.

  • Neutralization: Carefully apply a dilute, weak acid (e.g., sodium bisulfate or 10% citric acid) to the absorbent. Causality: Weak acids safely protonate the primary amine without triggering a violent exothermic reaction[1].

  • Collection: Sweep the neutralized matrix using non-sparking tools into a highly-compatible, sealable hazardous waste container[5].

  • Validation: Swab the spill area with a damp cloth and press universal pH indicator paper against it. Validation: A pH of 7.0 confirms complete decontamination of the basic amine.

Waste Disposal & Logistical Planning

Improper disposal of amine-functionalized beta-lactams can lead to pressurized containers or toxic gas release.

  • Segregation: Waste containing this compound must be collected in its pure form or in compatible solvent solutions. It must be strictly segregated from strong oxidizing agents, acid halides, and copper-containing alloys (as amines rapidly form complexes with copper)[6].

  • Acidic Waste Ban: Never dispose of this compound in a generic "Acidic Waste" carboy. The neutralization of the primary amine by concentrated mineral acids will generate rapid heat, potentially boiling the solvent and shattering the waste container[1].

  • Labeling: Collect in a sealable, airtight, compatible waste container labeled explicitly with "Hazard: Sensitizing Beta-Lactam / Basic Amine"[2].

References

  • "2-Azetidinone - Safety Data Sheet", ChemicalBook.
  • "Safety Data Sheet", Angene Chemical.
  • "5: Methylamine", Washington State University.
  • "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines", ACS Publications.
  • "Polyamidoamine (PAMAM) dendrimer, succinamic acid surface, aqueous solution (all generations)", Dendritech, Inc.
  • "Amines | RPS", RPS Group.

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